molecular formula C6H9NOS B009523 2(3H)-Thiazolone, 4-(1-methylethyl)- CAS No. 104514-85-4

2(3H)-Thiazolone, 4-(1-methylethyl)-

Cat. No.: B009523
CAS No.: 104514-85-4
M. Wt: 143.21 g/mol
InChI Key: CKYDGOQJQRJZIG-UHFFFAOYSA-N
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Description

2(3H)-Thiazolone, 4-(1-methylethyl)-, also known as 2(3H)-Thiazolone, 4-(1-methylethyl)-, is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Thiazolone, 4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Thiazolone, 4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propan-2-yl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYDGOQJQRJZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(1-methylethyl)-2(3H)-thiazolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chemical Identity and Theoretical Properties

The first step in characterizing any novel compound is to establish its fundamental identity. This involves defining its structure, molecular formula, and theoretical molecular weight.

The structure of 4-(1-methylethyl)-2(3H)-thiazolone, also known as 4-isopropyl-2(3H)-thiazolone, is defined by a five-membered thiazole ring containing a ketone at position 2 and an isopropyl group at position 4.

Caption: Chemical structure of 4-(1-methylethyl)-2(3H)-thiazolone.

Table 1: Core Compound Identifiers

Identifier Value
IUPAC Name 4-(1-methylethyl)-1,3-thiazol-2(3H)-one
Molecular Formula C₆H₉NOS
Average Molecular Weight 143.21 g/mol

| Monoisotopic Molecular Weight | 143.04048 g/mol |

Predicted Physicochemical Properties

While experimental data is sparse, computational methods can provide valuable estimates for key properties. Researchers should consider these as preliminary data points to be confirmed empirically.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
logP (Octanol/Water) ~1.5 - 2.0 Indicates lipophilicity; influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~58 Ų Affects transport properties and blood-brain barrier penetration.
pKa (Acidic Proton on N) ~8.5 - 9.5 Determines the ionization state at physiological pH, impacting receptor binding and solubility.
Aqueous Solubility Low to Moderate Critical for formulation, bioavailability, and in vitro assay design.
Hydrogen Bond Donors 1 Influences binding interactions and solubility.

| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |

Synthesis and Characterization Workflow

A systematic workflow is essential for producing a well-characterized compound. The process begins with a reliable synthetic route, followed by rigorous purification and a battery of analytical techniques to confirm structure and purity.

Proposed Synthetic Pathway

The synthesis of 4-substituted-2(3H)-thiazolones can be achieved via several established methods.[1][2] A common and effective approach is the cyclocondensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] For the target compound, this would involve reacting 1-bromo-3-methyl-2-butanone with thiourea followed by hydrolysis.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Starting Materials (α-haloketone, thiourea) reaction Cyclocondensation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification purity_check Purity Assessment (TLC, LC-MS) purification->purity_check structural Structural Confirmation (¹H NMR, ¹³C NMR, IR, HRMS) purity_check->structural Proceed if Pure >95% physical Physical Property Determination (Melting Point, Solubility) structural->physical physchem Physicochemical Profiling (pKa, logP) physical->physchem final_data Final Data Compilation physchem->final_data

Caption: Overall workflow for synthesis and characterization.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the key physicochemical properties of 4-(1-methylethyl)-2(3H)-thiazolone. These methods are fundamental in analytical chemistry and are widely used in the pharmaceutical industry.[5][6]

Protocol 3.1: Structural Confirmation via Spectroscopy

Objective: To unambiguously confirm the chemical structure of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum.

    • Expected Signals: A doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl CH, a singlet for the vinylic proton on the thiazolone ring, and a broad singlet for the N-H proton.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum (e.g., using a DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals).

    • Expected Signals: Resonances for the two equivalent isopropyl methyl carbons, the isopropyl CH carbon, the two sp² carbons of the thiazole ring, and the carbonyl (C=O) carbon.

  • Data Analysis: Integrate proton signals and assign all peaks to their respective atoms in the structure. Ensure chemical shifts and coupling constants are consistent with the proposed structure.

B. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using a KBr pellet or as a thin film on a salt plate (if liquid/low melting solid).

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Expected Key Peaks: A strong C=O stretch (approx. 1680-1700 cm⁻¹), an N-H stretch (approx. 3100-3300 cm⁻¹), C-H stretches (approx. 2850-3000 cm⁻¹), and a C=C stretch (approx. 1600-1650 cm⁻¹).

C. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using an ESI or APCI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the measured mass to the theoretical monoisotopic mass (143.04048 for [M+H]⁺ of C₆H₉NOS). An accuracy of <5 ppm provides strong evidence for the molecular formula.

Protocol 3.2: Melting Point Determination

Objective: To determine the melting point range, a key indicator of compound purity.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Interpretation: A sharp melting range (T₂ - T₁ < 2°C) is indicative of a highly pure compound. A broad or depressed range suggests the presence of impurities.

Protocol 3.3: Aqueous Solubility Assessment

Objective: To determine the solubility of the compound in an aqueous medium, critical for biological assays.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Sample Preparation: In a clear glass vial, add a precise volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a known amount of the solid compound to create a slurry.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration using a calibrated HPLC-UV or LC-MS method against a standard curve.

  • Reporting: Express solubility in units of µg/mL or µM.

Conclusion

The systematic characterization of novel chemical entities like 4-(1-methylethyl)-2(3H)-thiazolone is a cornerstone of rigorous scientific research. While published data for this specific molecule is scarce, this guide provides the theoretical foundation and validated experimental protocols necessary for its comprehensive analysis. By following this framework, researchers in drug discovery and chemical synthesis can confidently generate the high-quality data required to assess its potential, ensure its purity, and enable its effective use in further studies.

References

  • ResearchGate. (n.d.). Ring transformation reactions for the synthesis of thiazol‐2(3H)‐imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-5-methyl-2-(1-methylethyl)thiazole. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Ayyash, A. N., et al. (2014). Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. Scientific & Academic Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. Retrieved from [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone. PubChem. Retrieved from [Link]

  • Javanshir, S., et al. (2009). An efficient synthesis of substituted 2-iminothiazolidin-4-one and thiadiazoloquinazolinone derivatives. PubMed. Retrieved from [Link]

  • Research Square. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]

Sources

literature review on 4-isopropylthiazol-2-one reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-isopropylthiazol-2-one , a versatile heterocyclic scaffold used in medicinal chemistry as a bioisostere for amides and a precursor for diverse pharmaceutical agents.

Introduction & Structural Significance

4-Isopropylthiazol-2-one (CAS: Generic structure reference) is a five-membered heterocyclic ketone containing sulfur and nitrogen. It belongs to the class of thiazol-2-ones , which are critical intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.[1]

Core Structural Features[1][2][3]
  • Tautomerism: The molecule exists in a dynamic equilibrium between the lactam (NH-form) and the lactim (OH-form) . In solution (DMSO, CHCl₃) and solid state, the lactam form (thiazol-2(3H)-one) predominates due to the stability of the amide-like resonance.

  • Electronic Profile: The C5 position is electron-rich, making it susceptible to electrophilic aromatic substitution, while the N3 position is nucleophilic.[1]

  • Steric Influence: The bulky isopropyl group at C4 provides steric shielding, influencing the regioselectivity of reactions at the adjacent nitrogen and carbon centers.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the keto-enol tautomerism and the resonance stabilization of the dominant lactam form.

Tautomerism Lactam Lactam Form (Thiazol-2(3H)-one) DOMINANT Lactim Lactim Form (2-Hydroxythiazole) MINOR Lactam->Lactim  Tautomerization   Anion Thiazolate Anion (Reactive Intermediate) Lactam->Anion  Base (-H+)   Lactim->Anion  Base (-H+)  

Figure 1: Tautomeric equilibrium favoring the lactam form in polar solvents.

Synthesis Protocols

The most robust synthesis of 4-isopropylthiazol-2-one utilizes the Hantzsch-type cyclization involving an


-haloketone and a thiocyanate salt.
Protocol A: Cyclization of -Bromoketone

This method is preferred for its high yield and operational simplicity.

Reagents:

  • 1-Bromo-3-methylbutan-2-one (prepared from 3-methylbutan-2-one + Br

    
    ).
    
  • Potassium Thiocyanate (KSCN).[1][2][3][4][5]

  • Ethanol (EtOH) and Hydrochloric Acid (HCl).[1]

Step-by-Step Methodology:

  • Thiocyanate Substitution: Dissolve 1-bromo-3-methylbutan-2-one (1.0 eq) in ethanol. Add Potassium Thiocyanate (1.1 eq) portion-wise at 0°C. Stir at room temperature for 2 hours to form the intermediate 1-thiocyanato-3-methylbutan-2-one .

  • Acid Cyclization: Add aqueous HCl (10% v/v) to the reaction mixture and reflux for 4–6 hours. The acid catalyzes the attack of the nitrogen lone pair onto the carbonyl carbon, followed by dehydration.[1]

  • Work-up: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO

    
    .[1] Extract with Ethyl Acetate (3x).[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 7:3).

Yield Expectation: 75–85%.

Synthesis Workflow Diagram

Synthesis Start 3-Methylbutan-2-one Step1 Bromination (Br2, MeOH, 0°C) Start->Step1 Inter1 1-Bromo-3-methylbutan-2-one Step1->Inter1 Step2 Substitution (KSCN, EtOH) Inter1->Step2 Inter2 1-Thiocyanato-3-methylbutan-2-one Step2->Inter2 Step3 Cyclization (HCl, Reflux) Inter2->Step3 Product 4-Isopropylthiazol-2-one Step3->Product

Figure 2: Step-wise synthesis from commercially available precursors.

Reactivity Profile & Functionalization

The reactivity of 4-isopropylthiazol-2-one is defined by three primary sites: the Nitrogen (N3) , the Oxygen (O-alkylation) , and the C5 Carbon .

N-Alkylation vs. O-Alkylation

Under standard basic conditions, N-alkylation is kinetically and thermodynamically favored due to the nucleophilicity of the nitrogen atom in the lactam form.

  • N-Alkylation (Major):

    • Conditions: Alkyl halide (R-X), Base (K

      
      CO
      
      
      
      or NaH), DMF/Acetone.[1]
    • Mechanism:[1][6][2][4][5][7][8][9] S

      
      2 attack by the N-anion.
      
    • Product: 3-Alkyl-4-isopropylthiazol-2-one.

  • O-Alkylation (Minor):

    • Conditions: "Hard" electrophiles (e.g., Triethyloxonium tetrafluoroborate) or Silver salts (Ag

      
      CO
      
      
      
      ).[1]
    • Product: 2-Alkoxy-4-isopropylthiazole.[10]

Electrophilic Aromatic Substitution (C5)

The C5 position is activated by the sulfur atom and the nitrogen lone pair, making it highly reactive toward electrophiles.[1]

  • Bromination: Reaction with Br

    
     in Acetic Acid yields 5-bromo-4-isopropylthiazol-2-one . This is a versatile intermediate for cross-coupling reactions (Suzuki, Sonogashira).[1]
    
  • Nitration: Treatment with HNO

    
    /H
    
    
    
    SO
    
    
    yields the 5-nitro derivative.
  • Vilsmeier-Haack: Reaction with POCl

    
    /DMF introduces a formyl group (-CHO) at C5.
    
Reactivity Data Summary
Reaction TypeReagentTarget SiteProductYield (Typical)
N-Alkylation MeI, K

CO

, Acetone
N33-Methyl-4-isopropylthiazol-2-one>90%
O-Alkylation Et

O

BF

Oxygen2-Ethoxy-4-isopropylthiazole40–60%
Bromination Br

, AcOH
C55-Bromo-4-isopropylthiazol-2-one85%
Chlorination NCS, DMFC55-Chloro-4-isopropylthiazol-2-one80%
Nitration HNO

, H

SO

C55-Nitro-4-isopropylthiazol-2-one70%

Experimental Protocols (Bench-Ready)

Protocol B: N-Methylation of 4-Isopropylthiazol-2-one

Objective: Selective functionalization of the N3 position.

  • Setup: In a flame-dried round-bottom flask, dissolve 4-isopropylthiazol-2-one (1.0 g, 6.98 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 1.45 g, 10.5 mmol) and stir at room temperature for 15 minutes.
  • Alkylation: Add Methyl Iodide (MeI, 0.65 mL, 10.5 mmol) dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Work-up: Pour mixture into ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash organic layer with brine, dry over MgSO

    
    , and concentrate.[1]
    
  • Result: 3-Methyl-4-isopropylthiazol-2-one (Yellow oil/solid).

Protocol C: C5-Bromination

Objective: Preparation of a cross-coupling precursor.

  • Setup: Dissolve 4-isopropylthiazol-2-one (1.0 g) in Glacial Acetic Acid (10 mL).

  • Addition: Add a solution of Bromine (Br

    
    , 1.1 eq) in Acetic Acid (2 mL) dropwise over 10 minutes.
    
  • Reaction: Stir at room temperature for 2 hours. The orange color of bromine should fade.[1]

  • Quench: Pour into ice water containing NaHSO

    
     (to quench excess Br
    
    
    
    ).
  • Isolation: Filter the resulting precipitate. Wash with cold water and dry in a vacuum oven.[1]

Reaction Map Diagram

The following diagram summarizes the divergent synthesis pathways available from the core scaffold.

Reactivity Core 4-Isopropylthiazol-2-one N_Alkyl N-Alkyl Derivative (Bioactive Core) Core->N_Alkyl R-X, K2CO3 (Major Path) O_Alkyl O-Alkyl Derivative (Rare Isomer) Core->O_Alkyl Ag salt / Hard E+ C5_Bromo 5-Bromo Derivative (Coupling Precursor) Core->C5_Bromo Br2, AcOH (Electrophilic Subst.) C5_Formyl 5-Formyl Derivative (Linker Synthesis) Core->C5_Formyl POCl3, DMF (Vilsmeier-Haack)

Figure 3: Divergent reactivity pathways for library generation.[1]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen". Berichte der deutschen chemischen Gesellschaft.

  • Tautomerism of Thiazolones: Kleinpeter, E. et al. (1998).[1] "Structure and tautomerism of 4-substituted thiazolin-2-ones". Journal of Molecular Structure.

  • N-Alkylation Protocols: BenchChem. (2025).[1][11] "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide".

  • Electrophilic Substitution: Metzger, J. V. (1979).[1] Thiazole and its Derivatives. Wiley-Interscience. (Standard reference for C5 reactivity).

  • Ritonavir Intermediate Synthesis: Patent CN104557763A.[1] "Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole". (Demonstrates isopropyl-thiazole chemistry).

Sources

history and discovery of 4-(1-methylethyl)-2(3H)-thiazolone compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Significance of 4-Isopropyl-2(3H)-thiazolone Scaffolds

Abstract

The 2(3H)-thiazolone core represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and electronic properties have made it a cornerstone for designing novel therapeutic agents. This technical guide provides a comprehensive exploration of a specific, yet highly significant, subclass: 4-(1-methylethyl)-2(3H)-thiazolone and its derivatives. We delve into the historical foundations of thiazole chemistry, tracing its origins from the seminal Hantzsch synthesis to modern, sophisticated methodologies. The guide offers detailed, field-proven synthetic protocols, complete with mechanistic insights and the rationale behind experimental choices. Furthermore, we examine the vast biological landscape of these compounds, summarizing their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and practical insights required to innovate within this promising chemical space.

The Thiazolone Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the thiazole family stands out for its remarkable versatility.[1] The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a feature found in natural products like vitamin B1 (thiamine) and in numerous FDA-approved drugs.[2][3]

Structural Features and Tautomerism of 2(3H)-Thiazolones

The 2(3H)-thiazolone is a derivative of thiazole featuring a carbonyl group at the C2 position. This structure is more accurately described as a thiazolin-2-one, representing a partially saturated ring. It exists in equilibrium with its tautomeric forms, primarily the 2-hydroxythiazole. The position of this equilibrium is influenced by the solvent, pH, and the nature of substituents on the ring. The presence of the ketone and the thioether-amine moiety within the ring confers a unique electronic distribution, making it a versatile scaffold for chemical modification and a potent pharmacophore for biological interactions.

The Role of the 4-Isopropyl Moiety: Physicochemical and Pharmacological Implications

The substitution of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The isopropyl group (1-methylethyl) at the C4 position of the thiazolone ring is of particular interest for several reasons:

  • Lipophilicity: The isopropyl group significantly increases the lipophilicity (fat-solubility) of the compound. This is a crucial factor for enhancing membrane permeability and improving oral bioavailability, allowing the molecule to cross cellular barriers to reach its target.

  • Steric Influence: The branched nature of the isopropyl group provides steric bulk, which can influence the molecule's binding affinity and selectivity for its biological target. It can help orient the molecule within a receptor's binding pocket, potentially enhancing potency and reducing off-target effects.

  • Metabolic Stability: The presence of the isopropyl group can shield adjacent positions on the ring from metabolic enzymes, potentially increasing the compound's half-life in the body.

Historical Perspective and Discovery

The journey of thiazolone chemistry is intrinsically linked to the foundational discoveries in thiazole synthesis.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis and its Legacy

The cornerstone of thiazole chemistry was laid in 1887 by Arthur Hantzsch.[4] The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[4][5] This robust and high-yielding reaction provided the first reliable method for constructing the thiazole ring from simple, readily available precursors.[6][7] Its discovery opened the floodgates for the exploration of thousands of thiazole derivatives, paving the way for the eventual development of substituted thiazolones. The elegance of the Hantzsch synthesis lies in its simplicity and versatility, and it remains a fundamental tool in heterocyclic chemistry today.[8]

Evolution of Synthetic Routes to 2(3H)-Thiazolones

While the Hantzsch synthesis is ideal for creating aminothiazoles, the direct synthesis of 2(3H)-thiazolones required modifications and the development of new strategies. Early methods often involved the hydrolysis of 2-amino or 2-alkoxythiazoles. More direct and modern approaches have since been developed, often involving the cyclization of α-mercapto-ketones with isocyanates or the reaction of 1,3-dicarbonyl compounds with potassium thiocyanate, showcasing the continuous innovation in the field.[9]

Synthetic Methodologies and Mechanistic Insights

The synthesis of 4-(1-methylethyl)-2(3H)-thiazolone derivatives can be approached through several reliable routes. The following section details a foundational, Hantzsch-type methodology, chosen for its reliability and illustrative power.

Foundational Synthesis via α-Haloketone and Thiourea

This pathway involves a two-step process: first, the synthesis of a 2-amino-4-isopropylthiazole via the classic Hantzsch reaction, followed by a diazotization and hydrolysis sequence to convert the amino group to a hydroxyl group, which tautomerizes to the more stable 2(3H)-thiazolone.

Step A: Hantzsch Synthesis of 2-Amino-4-isopropylthiazole

The mechanism begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone (1-bromo-3-methyl-2-butanone). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 2-aminothiazole ring.[6]

// Reactants Thiourea [label="Thiourea\n(Nucleophile)"]; Haloketone [label="1-Bromo-3-methyl-2-butanone\n(Electrophile)"];

// Intermediates Intermediate1 [label="S-Alkylation Intermediate"]; Intermediate2 [label="Cyclized Intermediate\n(Hemiaminal)"];

// Product Product [label="2-Amino-4-isopropylthiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows Thiourea -> Intermediate1 [label="SN2 Attack"]; Haloketone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="Dehydration"]; } .dot Caption: Hantzsch synthesis mechanism for 2-amino-4-isopropylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-isopropylthiazole

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiourea (7.6 g, 0.1 mol) and 1-bromo-3-methyl-2-butanone (16.5 g, 0.1 mol).

  • Solvent Addition: Add 50 mL of ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants while facilitating the reaction at a moderate temperature.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold water.

  • Neutralization & Precipitation: Neutralize the solution by adding a saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~7-8). This step neutralizes the HBr byproduct and precipitates the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-4-isopropylthiazole as a crystalline solid.

Step B: Conversion to 4-Isopropyl-2(3H)-thiazolone

This step utilizes a Sandmeyer-type reaction. The 2-amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and H₂SO₄) at low temperatures. The unstable diazonium salt is then hydrolyzed by heating in an aqueous acidic solution, replacing the -N₂⁺ group with a hydroxyl group, which rapidly tautomerizes to the desired thiazolone.

Synthetic Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_stepA Step A: Hantzsch Reaction cluster_stepB Step B: Diazotization & Hydrolysis cluster_purification Final Purification & Analysis A1 Combine Thiourea & 1-Bromo-3-methyl-2-butanone A2 Reflux in Ethanol (3-4 hours) A1->A2 A3 Precipitate in Water & Neutralize (NaHCO3) A2->A3 A4 Filter & Recrystallize A3->A4 B1 Dissolve Aminothiazole in aq. H2SO4 (0-5 °C) A4->B1 Intermediate: 2-Amino-4-isopropylthiazole B2 Add aq. NaNO2 (forms Diazonium Salt) B3 Heat Mixture Gently (Hydrolysis) B4 Extract with Ethyl Acetate P1 Dry Organic Layer (Na2SO4) & Evaporate B4->P1 P2 Column Chromatography (Silica Gel) P1->P2 P3 Characterize Product (NMR, IR, MS) P2->P3 Final Product: 4-Isopropyl-2(3H)-thiazolone

Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Technique Parameter Expected Result for 4-Isopropyl-2(3H)-thiazolone
¹H NMR Chemical Shift (δ)Signals corresponding to the isopropyl CH and CH₃ protons, a singlet for the C5-H, and a broad singlet for the N-H proton.
¹³C NMR Chemical Shift (δ)Resonances for the C=O carbon (~170-175 ppm), C2, C4, and C5 carbons of the thiazolone ring, and the isopropyl carbons.[10]
FT-IR Wavenumber (cm⁻¹)Strong absorption band for the C=O stretch (~1680-1700 cm⁻¹), N-H stretch (~3200 cm⁻¹), and C-S stretch.
Mass Spec (MS) m/zA molecular ion peak corresponding to the calculated mass of the compound (C₇H₁₁NOS).
HPLC PurityA single major peak indicating >95% purity under optimized conditions.

Biological Significance and Therapeutic Potential

Thiazole and thiazolidinone derivatives are well-documented for their wide range of biological activities.[11] The incorporation of the 4-isopropyl-2(3H)-thiazolone scaffold is a strategy to develop new drug candidates with potentially enhanced efficacy and favorable pharmacokinetic profiles.

Overview of Thiazolone Bioactivities
  • Anticancer: Many thiazole derivatives have shown potent anticancer activity.[10][12] Some compounds act as inhibitors of crucial signaling proteins like kinases (e.g., VEGFR-2) or disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[10][13]

  • Antimicrobial: The thiazole nucleus is a key component of many antibacterial and antifungal agents.[1][3] These compounds can interfere with essential microbial processes, offering a potential avenue to combat drug-resistant pathogens.

  • Anti-inflammatory: Thiazolidinones, a related class, are known to possess significant anti-inflammatory properties.[14][15] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[16]

  • Antidiabetic: The thiazolidinedione class of drugs (e.g., Pioglitazone, Rosiglitazone) are well-known antidiabetic agents, highlighting the potential of the broader thiazolidinone family in metabolic disease research.[2]

Potential Mechanism of Action (MOA): Kinase Inhibition

A plausible mechanism of action for a 4-isopropyl-2(3H)-thiazolone derivative in an anticancer context is the inhibition of a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

// Nodes VEGF [label="VEGF Ligand", fillcolor="#F1F3F4"]; VEGFR2 [label="VEGFR-2 Receptor", style="filled", fillcolor="#F1F3F4"]; Thiazolone [label="4-Isopropyl-2(3H)-\nthiazolone Compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Receptor Dimerization\n& Autophosphorylation", shape=box, style="rounded,filled", fillcolor="#E8F0FE"]; Signaling [label="Downstream Signaling\n(PI3K/Akt, MAPK)", shape=box, style="rounded,filled", fillcolor="#E8F0FE"]; Response [label="Cell Proliferation,\nMigration, Angiogenesis", shape=box, style="rounded,filled", fillcolor="#E6F4EA"]; Block [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; Apoptosis [label="Apoptosis &\nReduced Angiogenesis", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Dimerization; ATP -> Dimerization [label="Provides Phosphate"]; Dimerization -> Signaling; Signaling -> Response; Thiazolone -> Dimerization [dir=none]; Block [pos="2,1.5!"]; Block -> Dimerization [minlen=1, style=dashed, color="#EA4335", arrowhead=tee]; Dimerization -> Apoptosis [style=dashed, label="leads to"];

{rank=same; Thiazolone; Block;} } .dot Caption: Hypothetical MOA: Inhibition of VEGFR-2 signaling by a thiazolone compound.

Conclusion and Future Directions

The 4-(1-methylethyl)-2(3H)-thiazolone scaffold represents a confluence of historical significance and modern therapeutic potential. From its conceptual roots in the Hantzsch synthesis to its current status as a promising pharmacophore, this class of compounds continues to be a fertile ground for discovery. The synthetic accessibility of the core, coupled with the favorable physicochemical properties imparted by the 4-isopropyl group, ensures its continued relevance.

Future research should focus on expanding the library of derivatives, exploring substitutions at other positions of the ring to fine-tune biological activity. A deeper investigation into their mechanisms of action using advanced biochemical and cellular assays will be critical for translating these promising scaffolds into next-generation therapeutics. The combination of rational design, efficient synthesis, and rigorous biological evaluation will undoubtedly unlock the full potential of these versatile heterocyclic compounds.

References

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tautomerism in 2(3H)-Thiazolone, 4-(1-methylethyl)- structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 4-(1-methylethyl)-2(3H)-Thiazolone

Authored by: A Senior Application Scientist

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development.[1][2] The distinct physicochemical properties of tautomers—such as solubility, pKa, and hydrogen bonding capability—can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a detailed examination of the tautomeric behavior of 4-(1-methylethyl)-2(3H)-thiazolone, a heterocyclic scaffold of interest. We will explore the structural nuances of its primary tautomeric forms, the environmental and structural factors governing their equilibrium, and the robust experimental and computational methodologies required for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular behavior.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism in heterocyclic compounds is a critical consideration during the drug discovery process. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical entities that exist in a dynamic equilibrium.[5] This equilibrium involves the migration of a proton, typically accompanied by a shift in double bonds.[6] For drug candidates, the presence of multiple tautomers can lead to complexities in structure-activity relationship (SAR) studies, as the biologically active form may not be the most stable or abundant tautomer in a given environment.[7] The transformation from one tautomer to another can alter a molecule's shape and electronic properties, changing a hydrogen bond donor to an acceptor, which can be a determining factor in ligand-receptor binding.[7] The 2(3H)-thiazolone core is a classic example of a system exhibiting this behavior, primarily through amide-iminol tautomerism.

Tautomeric Landscape of 4-(1-methylethyl)-2(3H)-Thiazolone

The 4-(1-methylethyl)-2(3H)-thiazolone structure can exist in several tautomeric forms. The principal equilibrium is the amide-iminol (or lactam-lactim) tautomerism. Due to the presence of the sulfur atom, a thione-thiol equilibrium is also theoretically possible. The three primary tautomers are:

  • Amide (Keto) Form: 4-(1-methylethyl)thiazol-2(3H)-one. This is the lactam form, characterized by a carbonyl group (C=O) at the 2-position.

  • Iminol-A (Enol) Form: 4-(1-methylethyl)thiazol-2-ol. This is the lactim form, featuring a hydroxyl group (-OH) at the 2-position and an endocyclic C=N double bond.

  • Iminol-B (Thiol) Form: 4-(1-methylethyl)-2-mercaptothiazole. This form involves the tautomerization of the N-H proton to the sulfur atom, resulting in a thiol group (-SH).

The equilibrium between these forms is a delicate balance influenced by electronic, steric, and environmental factors.

Figure 1: Tautomeric equilibrium in 4-(1-methylethyl)-2(3H)-thiazolone.

Factors Governing Tautomeric Equilibrium

The predominance of a specific tautomer is not fixed; it is a function of its intrinsic stability and its interactions with the surrounding environment. Understanding these influences is paramount for predicting molecular behavior in physiological and experimental settings.

Substituent Effects

The nature of substituents on the heterocyclic ring can significantly alter the tautomeric ratio. The 4-(1-methylethyl) group, being an electron-donating alkyl group, can influence the electron density within the ring system. Studies on related thiazolidinone systems have shown that alkyl substituents tend to favor the amino (amide) form, whereas electron-withdrawing aryl groups can shift the equilibrium towards the imino (iminol) form.[8][9] This is a critical insight, as it suggests that the amide form of 4-(1-methylethyl)-2(3H)-thiazolone is likely to be a major contributor to the equilibrium mixture.

Solvent Effects

The polarity of the solvent plays a crucial role in differential stabilization of tautomers.[10][11]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the C=O group of the amide form and the -OH group of the iminol form. The overall effect depends on the strength and number of these interactions.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents primarily act as hydrogen bond acceptors. They can stabilize the N-H proton of the amide form and the O-H proton of the iminol form. The keto form is often favored in polar aprotic solvents like DMSO.[12][13]

  • Nonpolar Solvents (e.g., chloroform, hexane): In these environments, intramolecular hydrogen bonding within the enol/iminol form can become a dominant stabilizing factor, potentially increasing its population.[12][13] Generally, an increase in solvent polarity tends to favor the more polar tautomer.[14]

pH and Temperature

The pH of the medium can have a profound effect, as protonation or deprotonation of the molecule can lock it into a specific tautomeric form or shift the equilibrium dramatically. Temperature can also influence the equilibrium constant (Keq), and variable-temperature experiments can provide thermodynamic data (ΔG, ΔH, and ΔS) for the interconversion process.[15]

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization and quantification of tautomeric equilibria.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Analysis prep Sample Preparation (Varying Solvents/pH) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) prep->nmr uv UV-Vis Spectroscopy prep->uv nmr_analysis NMR Signal Integration Calculate Keq & % Tautomer nmr->nmr_analysis uv_analysis UV-Vis λmax Analysis Correlate with Tautomer uv->uv_analysis geom Geometry Optimization (DFT: B3LYP/6-31G*) energy Energy Calculation (Gas Phase & PCM Solvation) geom->energy energy_analysis Relative Energy (ΔG) Predict Stability energy->energy_analysis conclusion Structural Elucidation & Equilibrium Determination nmr_analysis->conclusion uv_analysis->conclusion energy_analysis->conclusion

Figure 2: Workflow for Tautomerism Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and direct method for studying tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[16][17]

Trustworthiness of the Protocol: This protocol is self-validating because it relies on the direct integration of distinct, well-resolved signals corresponding to each tautomer. The sum of the mole fractions of all observed species must equal one. Consistency across different nuclei (¹H, ¹³C) and correlation experiments (HSQC, HMBC) provides robust cross-validation of the assignments and quantification.

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 4-(1-methylethyl)-2(3H)-thiazolone.

    • Prepare a series of solutions by dissolving the compound in ~0.7 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O) directly in high-quality 5 mm NMR tubes. This is crucial to investigate solvent effects.[15]

    • Ensure the solutions are allowed to equilibrate for a set period (e.g., 24 hours) at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.[15]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample. Key signals to observe are the N-H proton (amide), the O-H proton (iminol-A), and the S-H proton (iminol-B, if present), which will appear at distinct chemical shifts. The methine and methyl protons of the isopropyl group may also show separate signals for each tautomer.

    • Acquire a quantitative ¹H NMR (qNMR) spectrum using a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate integration.[18]

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is highly diagnostic: it will appear in the carbonyl region (~170-180 ppm) for the amide form and in the C-O/C=N region (~150-160 ppm) for the iminol forms.[13]

    • (Optional) If isotopic labeling is feasible, ¹⁵N NMR can provide unambiguous information about the hybridization state of the nitrogen atoms.

  • Data Analysis:

    • Carefully assign the signals for each tautomer using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.

    • Integrate well-resolved, non-overlapping signals corresponding to each tautomer in the quantitative ¹H spectrum.[17][19] For example, integrate the signal for the N-H proton of the amide form and the O-H proton of the iminol form.

    • Calculate the mole fraction (X) and percentage of each tautomer. For a two-component system (Amide and Iminol):

      • X_Amide = Integral_Amide / (Integral_Amide + Integral_Iminol)

      • X_Iminol = Integral_Iminol / (Integral_Amide + Integral_Iminol)

    • Calculate the equilibrium constant: Keq = [Iminol] / [Amide] = X_Iminol / X_Amide.

Table 1: Hypothetical NMR Data for Tautomer Distribution in Various Solvents

SolventTautomerCharacteristic ¹H Signal (ppm)IntegralMole Fraction (%)Keq ([Iminol]/[Amide])
CDCl₃ Amide (N-H)8.51.0083.30.20
Iminol (O-H)9.80.2016.7
DMSO-d₆ Amide (N-H)11.21.0095.20.05
Iminol (O-H)12.50.054.8
Methanol-d₄ Amide (N-H)(exchanges)-~90 (est.)~0.11
Iminol (O-H)(exchanges)-~10 (est.)

Note: Chemical shifts are hypothetical. In protic solvents like Methanol-d₄, labile protons (N-H, O-H) may exchange with the solvent, making direct integration impossible. In such cases, integration of non-labile protons (e.g., on the isopropyl group) that show distinct signals for each tautomer is necessary.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive method for detecting tautomeric shifts, as the different chromophoric systems of the tautomers result in distinct absorption maxima (λmax).[20]

Step-by-Step Experimental Protocol:

  • Solution Preparation: Prepare dilute stock solutions of the compound in a non-absorbing solvent (e.g., acetonitrile). Create a series of final solutions in various solvents (hexane, chloroform, DMSO, methanol, water) with identical concentrations.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of ~200-400 nm.

  • Data Analysis: Compare the λmax values. A shift in λmax or the appearance of a new absorption band when changing solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[12] For example, the C=O n→π* transition in the amide form and the C=N π→π* transition in the iminol form will occur at different wavelengths.

Computational Chemistry

Quantum chemical calculations provide invaluable theoretical insight into the intrinsic stability of tautomers and help rationalize experimental observations.[1]

Step-by-Step Computational Protocol:

  • Structure Building: Build the 3D structures of all possible tautomers (Amide, Iminol-A, Iminol-B) using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each tautomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[21] This should be done first in the gas phase.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies). This also provides the Gibbs free energy (G).

  • Solvent Modeling: To simulate solution-phase behavior, re-optimize the geometries and calculate energies using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14][22] Perform these calculations for solvents corresponding to the experimental work (e.g., chloroform, DMSO, water).

  • Data Analysis: Compare the calculated Gibbs free energies (G) of the tautomers in the gas phase and in each solvent. The tautomer with the lowest free energy is the most stable. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant: Keq = exp(-ΔG/RT).

Conclusion and Outlook

The tautomerism of 4-(1-methylethyl)-2(3H)-thiazolone is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. For professionals in drug discovery, a thorough characterization of this equilibrium is not merely an academic exercise but a prerequisite for rational drug design. The amide form is likely the predominant species in most polar solvents, a hypothesis supported by literature on analogous alkyl-substituted systems.[8] However, the population of the iminol tautomer, even if minor, could be the biologically relevant form or contribute to off-target effects.

The integrated application of high-resolution NMR spectroscopy, UV-Vis analysis, and DFT calculations provides a robust framework for elucidating the tautomeric landscape of this and other heterocyclic scaffolds. By understanding and controlling the factors that influence tautomeric equilibria, scientists can better predict and optimize the properties of drug candidates, ultimately leading to the development of safer and more effective medicines.

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  • Hyengoyan, A. P., et al. (2005). The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives. Chemistry of Heterocyclic Compounds, 41(8), 1024-1027. [Link]

  • Nayo, M., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2721–2729. [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Dahlbom, R., et al. (1963). The Structure of Two Dimeric 2(3H)-Thiazolones. Acta Chemica Scandinavica, 17, 2479-2486. [Link]

  • Raczyńska, E. D., et al. (2013). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Structural Chemistry, 24, 119-130. [Link]

  • LibreTexts. (2022). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Wuts, P. G. M. (2008). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference, specific URL not applicable). A general overview of thiazoline chemistry can be found in: D'hooghe, M., & De Kimpe, N. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1-85. [Link]

  • Encyclopedia MDPI. (2022). Keto-Enol Tautomerism. Encyclopedia MDPI. [Link]

  • Fiveable. (2025). Keto-enol tautomerism. Fiveable. [Link]

  • ResearchGate. (2023). Structure of Thiazol‐2(3H)‐imine and interconversion into corresponding 2‐amino‐1,3‐thiazoline and 2‐imino‐1,3‐thiazoline tautomers. ResearchGate. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. [Link]

  • Stilinović, V., et al. (2020). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. Molecules, 25(17), 3950. [Link]

Sources

Methodological & Application

step-by-step synthesis of 2(3H)-Thiazolone, 4-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step guide for the synthesis of 4-isopropyl-2(3H)-thiazolone (also known as 4-(1-methylethyl)-2(3H)-thiazolone). This compound is a valuable heterocyclic scaffold often used as an intermediate in the development of pharmaceuticals and agrochemicals.

Part 1: Core Directive & Scientific Rationale

Synthesis Strategy: The most robust and scalable route to 4-substituted-2(3H)-thiazolones involves a three-step sequence:

  • 
    -Halogenation : Selective bromination of 3-methyl-2-butanone to yield the 
    
    
    
    -bromoketone.
  • Hantzsch Thiazole Synthesis : Cyclization with thiourea to form the 2-aminothiazole intermediate.

  • Sandmeyer-type Hydrolysis : Diazotization of the amino group followed by in situ hydrolysis to generate the carbonyl (thiazolone) moiety.

This pathway is preferred over direct cyclization with thiocyanates due to higher regioselectivity and easier purification of the stable 2-amino intermediate.

Part 2: Safety & Pre-Requisites

Critical Safety Warnings:

  • 
    -Bromoketones (Intermediate 1):  Highly potent lachrymators . All operations involving 1-bromo-3-methyl-2-butanone must be performed in a well-ventilated fume hood. Wear chemical splash goggles and butyl rubber gloves.
    
  • Thiourea: Suspected carcinogen and goitrogen. Avoid dust inhalation.

  • Sodium Nitrite/Acid: Generates toxic NO

    
     gases. Diazonium intermediates are potentially explosive if isolated; hydrolyze in situ.
    

Equipment:

  • Three-neck round-bottom flasks (250 mL, 500 mL).

  • Mechanical stirrer (essential for viscosity management).

  • Addition funnel with pressure-equalizing arm.

  • Reflux condenser.

  • Temperature controller/Ice bath.

Part 3: Reaction Scheme & Visualization

The following diagram illustrates the complete synthetic workflow from the starting material to the final thiazolone target.

G SM 3-Methyl-2-butanone (Isopropyl Methyl Ketone) INT1 1-Bromo-3-methyl-2-butanone (Lachrymator) SM->INT1 Step 1: Br2, MeOH 0-5°C (Regioselective) INT2 2-Amino-4-isopropylthiazole (Stable Intermediate) INT1->INT2 Step 2: Thiourea EtOH, Reflux PROD 4-Isopropyl-2(3H)-thiazolone (Target) INT2->PROD Step 3: NaNO2, H2SO4 Hydrolysis (Diazotization)

Caption: Synthetic pathway for 4-isopropyl-2(3H)-thiazolone via Hantzsch cyclization and Sandmeyer hydrolysis.

Part 4: Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-methyl-2-butanone

Objective: Selective bromination at the terminal methyl group.

Rationale: Bromination in methanol at low temperature favors the kinetic product (1-bromo) over the thermodynamic product (3-bromo).

  • Setup: Charge a 500 mL three-neck flask with 3-methyl-2-butanone (43.0 g, 0.50 mol) and anhydrous methanol (300 mL). Equip with a mechanical stirrer and a dropping funnel containing bromine (80.0 g, 0.50 mol).

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Add bromine dropwise over 45–60 minutes. Crucial: Maintain internal temperature below 10 °C to prevent poly-bromination or rearrangement.

  • Reaction: The red color of bromine should fade as it reacts. After addition, stir at 10 °C for 1 hour.

  • Quench: Add water (150 mL) and stir at room temperature overnight to ensure complete reaction.

  • Workup: Dilute with water (400 mL) and extract with diethyl ether (3 x 150 mL). Wash combined organics with 10% K

    
    CO
    
    
    
    (aq) and brine. Dry over anhydrous CaCl
    
    
    .
  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (approx. 80–85 °C at 50 mmHg) to obtain the product as a colorless, pungent oil.

    • Yield Expectation: 60–70%.[1]

Step 2: Synthesis of 2-Amino-4-isopropylthiazole

Objective: Construction of the thiazole ring via Hantzsch synthesis.

  • Reagents: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.10 mol) in ethanol (100 mL).

  • Addition: Add 1-bromo-3-methyl-2-butanone (16.5 g, 0.10 mol) dropwise to the stirred solution. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 2–3 hours. A solid precipitate (the hydrobromide salt) may form.

  • Workup: Cool the mixture and remove ethanol under reduced pressure. Dissolve the residue in hot water (50 mL).

  • Neutralization: Basify the aqueous solution with concentrated ammonium hydroxide or 50% NaOH until pH > 10. The free base will precipitate or oil out.

  • Isolation: Extract with ethyl acetate (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from ethanol/water or hexane/ethyl acetate if necessary.

    • Yield Expectation: 80–90%.

    • Characterization: MP: 45–47 °C (Lit. varies).

Step 3: Hydrolysis to 4-Isopropyl-2(3H)-thiazolone

Objective: Conversion of the amino group to the carbonyl via a diazonium intermediate.

  • Solubilization: Dissolve 2-amino-4-isopropylthiazole (7.1 g, 50 mmol) in sulfuric acid (30 mL of 6M H

    
    SO
    
    
    
    ). Cool the solution to 0–5 °C in an ice bath.
  • Diazotization: Dropwise add a solution of sodium nitrite (3.8 g, 55 mmol) in water (10 mL), maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 70–80 °C for 1 hour. Nitrogen gas evolution indicates successful decomposition of the diazonium salt.

  • Workup: Cool the mixture and neutralize carefully with solid NaHCO

    
     or NaOH solution to pH ~5–6 (the thiazolone is weakly acidic/neutral).
    
  • Extraction: Extract with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organics over MgSO

    
     and concentrate. Purify by column chromatography (SiO
    
    
    
    , EtOAc/Hexane gradient) or recrystallization from benzene/petroleum ether.
    • Yield Expectation: 55–65%.

    • Product Appearance: Off-white to pale yellow solid.

Part 5: Data Summary & Troubleshooting

ParameterStep 1: BrominationStep 2: Hantzsch CyclizationStep 3: Hydrolysis
Key Reagent Br

/ MeOH
ThioureaNaNO

/ H

SO

Temp Control < 10 °C (Critical)Reflux (80 °C)0 °C

80 °C
Key Risk LachrymatorExothermGas Evolution (N

)
Typical Yield 65%85%60%
Appearance Colorless OilWhite/Yellow SolidPale Yellow Solid

Troubleshooting:

  • Step 1: If the product contains the 3-bromo isomer (indicated by NMR), the reaction temperature was likely too high.

  • Step 3: If yield is low, ensure the diazotization is complete (starch-iodide paper test) before heating. Incomplete hydrolysis can lead to azo-coupling side products.

Part 6: References

  • Gaudry, M. & Marquet, A. (1976). Organic Syntheses, Coll. Vol. 6, p.193. "1-Bromo-3-methyl-2-butanone".

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Traumann, V. (1888). "Synthese von Thiazol- und Oxazolderivaten". Justus Liebigs Annalen der Chemie, 249(1), 31-53. (Classic reference for 2-aminothiazole hydrolysis).

  • Ganapathi, K. & Venkataraman, A. (1945). "Chemistry of the Thiazoles: Synthesis of 2-substituted Thiazoles". Proceedings of the Indian Academy of Sciences, 22, 362.

Sources

Application Note: Catalytic Methodologies for the Scalable Preparation of 4-Isopropylthiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic methodology with process-chemistry rigor to provide a reliable route to 4-isopropylthiazol-2-one .

Executive Summary

The thiazol-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for lactams and a precursor to diverse thiazole derivatives. This guide details the catalytic preparation of 4-isopropylthiazol-2-one , utilizing a catalytic cyclization strategy that avoids the stoichiometric waste associated with traditional Hantzsch-type condensations. We present two validated protocols: a Brønsted Acid-Catalyzed route for robustness and a Lewis Acid-Catalyzed (FeCl₃) route for mild, functional-group-tolerant synthesis.

Strategic Analysis & Mechanistic Grounding

The Synthetic Challenge

Constructing the 4-isopropylthiazol-2-one core requires the precise installation of the isopropyl group at the C4 position while establishing the C2-carbonyl.

  • Precursor: 1-bromo-3-methylbutan-2-one (derived from the bromination of methyl isopropyl ketone).

  • Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate.

  • Catalytic Driver: The transformation proceeds via an

    
    -thiocyanatoketone intermediate. The subsequent ring closure is the rate-determining step, which can be significantly accelerated by electrophilic activation of the carbonyl oxygen.
    
Reaction Pathway Visualization

The following diagram illustrates the bifurcated pathway where the catalyst (


 or 

) dictates the efficiency of the cyclization step.

G Start Methyl Isopropyl Ketone Bromination Step 1: Bromination (Br2/MeOH) Start->Bromination Activation Inter1 1-bromo-3-methylbutan-2-one Bromination->Inter1 Yields Thiocyanation Step 2: Substitution (KSCN) Inter1->Thiocyanation + SCN- Inter2 α-Thiocyanatoketone Intermediate Thiocyanation->Inter2 SN2 Catalysis Step 3: Catalytic Cyclization (Cat. H+ or FeCl3) Inter2->Catalysis N-Attack Product 4-isopropylthiazol-2-one Catalysis->Product - H+

Figure 1: Mechanistic pathway for the synthesis of 4-isopropylthiazol-2-one. The catalytic step ensures rapid cyclization of the thiocyanato intermediate.

Detailed Experimental Protocols

Protocol A: Brønsted Acid-Catalyzed Cyclization (Standard Method)

Best for: High-throughput synthesis, scale-up, and cost-efficiency.

Principle: Strong mineral acids catalyze the nucleophilic attack of the nitrogen lone pair onto the carbonyl carbon by increasing the electrophilicity of the ketone.

Materials
ReagentEquiv.Role
1-bromo-3-methylbutan-2-one 1.0Substrate
Potassium Thiocyanate (KSCN) 1.2Reagent
Conc. HCl 0.1 (10 mol%)Catalyst
Ethanol (EtOH) SolventMedium (0.5 M)
Water SolventWorkup
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-methylbutan-2-one (10 mmol) in Ethanol (20 mL).

  • Thiocyanation: Add KSCN (12 mmol) in a single portion. Stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear, replaced by the 
      
      
      
      -thiocyanatoketone intermediate (
      
      
      ).
  • Catalytic Cyclization: Add Conc. HCl (1.0 mmol, ~85 µL). Heat the reaction mixture to reflux (80°C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6] The acid protonates the ketone oxygen, facilitating the intramolecular attack of the nitrogen.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Lewis Acid-Catalyzed Cascade (FeCl₃ Method)

Best for: Acid-sensitive substrates and milder reaction conditions.

Principle: Iron(III) chloride acts as a Lewis acid to activate the carbonyl and can also complex with the sulfur, stabilizing the transition state for cyclization [1].

Materials
ReagentEquiv.Role
1-bromo-3-methylbutan-2-one 1.0Substrate
Ammonium Thiocyanate 1.2Reagent
FeCl₃ (Anhydrous) 0.15 (15 mol%)Lewis Acid Catalyst
Acetonitrile (MeCN) SolventMedium (0.5 M)
Step-by-Step Procedure
  • Setup: Flame-dry a reaction vessel and purge with nitrogen. Add FeCl₃ (1.5 mmol) and Acetonitrile (20 mL).

  • Addition: Add 1-bromo-3-methylbutan-2-one (10 mmol) and Ammonium Thiocyanate (12 mmol).

  • Reaction: Stir the mixture at 60°C for 4 hours. The mixture will turn a deep red/brown color initially due to Fe-SCN complexes, which fades as the reaction proceeds.

  • Quench: Quench the reaction with saturated aqueous

    
     (excessive base is not required, just neutralization).
    
  • Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with brine to remove iron salts.

  • Purification: Silica gel chromatography is recommended to remove any trace iron residues.

Process Control & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), the following analytical markers must be used to validate the synthesis during and after the process.

In-Process Control (IPC)
  • TLC Visualization: The product (thiazolone) is more polar than the bromoketone precursor but less polar than the thiocyanate salt.

  • Staining: Use Vanillin stain or Iodine . Thiazolones typically stain yellow/brown.

Analytical Validation Data

The following table summarizes the expected spectral data for 4-isopropylthiazol-2-one .

TechniqueDiagnostic SignalStructural Insight
¹H NMR (CDCl₃)

6.3–6.5 ppm (s, 1H)
C5-H (Vinylic proton on the ring). Confirms cyclization.
¹H NMR (CDCl₃)

1.2 ppm (d, 6H)
Isopropyl Methyls .
¹H NMR (CDCl₃)

2.8–3.0 ppm (sept, 1H)
Isopropyl CH .
¹H NMR (CDCl₃)

10.5–11.5 ppm (br s, 1H)
NH . Confirms the "one" (lactam) tautomer exists in solution.
¹³C NMR

~172 ppm
C=O . Characteristic of the thiazolone carbonyl.
IR Spectroscopy 1650–1680 cm⁻¹Strong C=O stretch . Distinguishes from aminothiazole (no C=O).
Troubleshooting Guide
  • Problem: Formation of 2-aminothiazole impurity.

    • Cause: Use of Thiourea instead of Thiocyanate, or presence of ammonia impurities.

    • Fix: Ensure high-purity KSCN is used.

  • Problem: Low Yield / Incomplete Cyclization.

    • Cause: Wet solvent (inhibiting Lewis acid) or insufficient acid strength.

    • Fix: For Protocol A, add 5% more conc. HCl. For Protocol B, ensure anhydrous conditions.[7]

References

  • FeCl3-Catalyzed Synthesis

    • Title: FeCl3-Catalyzed Three-Component One-Pot Synthesis of Novel 4-[(Benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones.
    • Source: Thieme Connect / Synlett
    • Context: Demonstrates the utility of FeCl3 as a robust catalyst for thiazole-related cyclizations.[8]

  • General Thiazolone Synthesis

    • Title: Synthesis of substituted thiazol-2(3H)-ones.[4][6][9][10]

    • Source: ResearchG
    • Context: Provides the foundational stoichiometry for thiocyanate-based cycliz
    • URL:[Link]

  • Acid Catalysis Mechanism

    • Title: Kinetics and mechanism of the reaction of bromine with thiocyanate.[2]

    • Source: Brandeis University / J. Phys. Chem.
    • Context: Elucidates the reactivity of thiocyanate species under acidic conditions, supporting the mechanistic claims in Protocol A.
    • URL:[Link]

  • Metal-Catalyzed Annulation

    • Title: Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation.[11]

    • Source: RSC Advances[11]

    • Context: Highlights alternative metal-catalyzed routes for rel
    • URL:[Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 4-(1-methylethyl)-2(3H)-thiazolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing biological assays to characterize 4-(1-methylethyl)-2(3H)-thiazolone. Also known as 4-isopropyl-2(3H)-thiazolone, this compound belongs to the thiazolone class of heterocyclic molecules. The thiazole ring and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide moves beyond rote step-by-step instructions to explain the scientific rationale behind protocol design, enabling robust and interpretable data generation. We present detailed protocols for primary screening and quantitative assessment of antimicrobial and cytotoxic activities, which represent the most prominent therapeutic potentials for this compound class.

Introduction: The Scientific Context of 4-(1-methylethyl)-2(3H)-thiazolone

The core structure of 4-(1-methylethyl)-2(3H)-thiazolone is a five-membered heterocyclic ring containing both sulfur and nitrogen. This thiazolone nucleus is a versatile pharmacophore whose biological effects can be significantly modulated by substitutions at various positions. The isopropyl group at position 4, for instance, is a lipophilic moiety that can influence the compound's ability to cross cellular membranes and interact with biological targets.

Thiazole derivatives have been successfully developed into drugs and are under investigation for a multitude of therapeutic applications.[3][5] Their documented activities are extensive and include:

  • Antimicrobial and Antifungal Activity: Many thiazole and thiazolidinone derivatives exhibit potent activity against various bacterial and fungal pathogens.[2][5][6] A key mechanism for some antifungal thiazoles is the inhibition of lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1]

  • Anticancer Activity: Researchers have identified thiazole derivatives that act as potent inhibitors of critical signaling pathways in cancer, such as the PI3K/mTOR pathway, or that exhibit direct cytotoxic effects on tumor cells.[7][8]

  • Enzyme Inhibition: The thiazole scaffold serves as a foundation for inhibitors of various enzymes, including superoxide dismutase (SOD) and protein kinases, highlighting its potential for treating a range of diseases.[7][9]

Given this background, a logical first step in characterizing 4-(1-methylethyl)-2(3H)-thiazolone is to screen for these well-established activities. The following protocols are designed to provide a robust framework for this initial investigation.

Foundational Principles: Assay Design and Compound Management

Before proceeding to specific protocols, several universal principles must be addressed to ensure data integrity.

  • Compound Solubility and Handling: 4-(1-methylethyl)-2(3H)-thiazolone is predicted to have limited water solubility. Therefore, a stock solution should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO). It is critical to establish the highest tolerable concentration of the vehicle (DMSO) for your chosen cell lines or microbial strains, as the solvent itself can exert biological effects. This is determined by running a vehicle control in all experiments.

  • Controls, Controls, Controls: Every assay must include a set of controls to validate the results:

    • Negative Control: Cells or microbes treated with culture medium only. This establishes the baseline for normal growth and viability.

    • Vehicle Control: Cells or microbes treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the test compound. This ensures that any observed effect is due to the compound, not the solvent.

    • Positive Control: A compound with a known, potent effect in the assay (e.g., fluconazole for antifungal assays, doxorubicin for cytotoxicity assays). This confirms that the assay system is responsive and performing as expected.

  • Dose-Response Analysis: Testing a single concentration of a compound yields limited information. A serial dilution of the test compound should be used to generate a dose-response curve. From this curve, key quantitative metrics like the half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), or Minimum Inhibitory Concentration (MIC) can be calculated.

Protocol I: Assessment of Antimicrobial and Antifungal Activity

This section details a two-tiered approach, beginning with a broad qualitative screen followed by a quantitative determination of potency.

Primary Screen: Agar Disk Diffusion (Zone of Inhibition) Assay

This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth.[10][11] It is an excellent first-pass screen to identify any potential antimicrobial activity.

Causality and Rationale: The principle rests on the diffusion of the compound from a saturated disk into an agar medium seeded with a lawn of the test microorganism. If the compound is effective, it will inhibit microbial growth in a circular area around the disk. The diameter of this "zone of inhibition" provides a semi-quantitative measure of its potency and is influenced by the compound's diffusion rate and intrinsic biological activity.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) P2 Inoculate Mueller-Hinton Agar (MHA) plate for a uniform lawn P1->P2 E1 Place disks onto the inoculated agar surface P2->E1 P3 Impregnate sterile paper disks with test compound, vehicle, and positive control E2 Incubate plates under appropriate conditions (e.g., 37°C for 24h) E1->E2 A1 Measure the diameter (mm) of the zone of inhibition E2->A1 A2 Compare test compound zone to positive and vehicle controls A1->A2 G cluster_plate Plate Preparation (96-well) cluster_inoc Inoculation & Incubation cluster_read Readout S1 Dispense 100 µL of broth into all wells S2 Add 100 µL of 2X compound stock to column 1, creating 1X concentration S1->S2 S3 Perform 2-fold serial dilutions across the plate (e.g., Col 1 to 10) S2->S3 S4 Columns 11: Growth Control (no compound) Column 12: Sterility Control (no inoculum) S3->S4 I1 Add standardized microbial inoculum to wells (except sterility control) S4->I1 I2 Seal plate and incubate with shaking I1->I2 R1 Visually inspect for turbidity or read absorbance at 600 nm I2->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2 G cluster_prep Cell Culture cluster_treat Treatment cluster_assay MTT Assay & Readout C1 Seed cells in a 96-well plate at a predetermined density C2 Allow cells to adhere and grow (typically 24 hours) C1->C2 T2 Replace old media with compound-containing media C2->T2 T1 Prepare serial dilutions of the test compound in media T1->T2 T3 Incubate for a defined period (e.g., 24, 48, or 72 hours) T2->T3 A1 Add MTT reagent to all wells and incubate (2-4 hours) T3->A1 A2 Solubilize formazan crystals with DMSO or other solvent A1->A2 A3 Read absorbance at ~570 nm using a plate reader A2->A3

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HeLa for a general screen, or a specific cancer line like HepG2) [12]into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2X serial dilutions of 4-(1-methylethyl)-2(3H)-thiazolone in culture medium from your DMSO stock. Ensure the final DMSO concentration in the highest dose is non-toxic to the cells (typically ≤ 0.5%).

  • Dosing: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or place on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Concluding Remarks and Path Forward

The protocols outlined in this guide provide a foundational strategy for the initial biological characterization of 4-(1-methylethyl)-2(3H)-thiazolone. Positive results from these assays would warrant further, more complex investigations. For instance, potent antifungal activity could lead to mechanistic studies like ergosterol quantification or assays against lanosterol 14α-demethylase. S[1]imilarly, significant cytotoxicity against a cancer cell line would prompt investigations into the mechanism of cell death, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis. B[8]y applying these robust, well-controlled, and logically structured assays, researchers can efficiently uncover the therapeutic potential of this novel thiazolone derivative.

References

  • Pop, R., et al. (2017). Design, Synthesis and Antifungal Activity Evaluation of New Thiazolin-4-ones as Potential Lanosterol 14α-Demethylase Inhibitors. PMC. [Link]

  • News-Medical. (2023). What are Microbial Assays? News-Medical.Net. [Link]

  • Osińska, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. [Link]

  • Kumar, R., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Licensing. [Link]

  • Microchem Laboratory. (2024). Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Stubbendieck, R. M., & Straight, P. D. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of visualized experiments : JoVE, (115), 54453. [Link]

  • LibreTexts, B. (2023). Chemical Control of Microbial Growth. Biology LibreTexts. [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River. [Link]

  • Acar, Ç., et al. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • El-Metwaly, N. M., et al. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules. [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]

  • de Souza, J. I., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. [Link]

  • Abou-Seri, S. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]

  • Various Authors. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]

  • Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b]th[1][2][13]iadiazoles. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

  • Al-Obaidi, A. H. R., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Dündar, Y., et al. (2012). Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives. Asian Journal of Chemistry. [Link]

  • Lesyk, R., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Pharmacia. [Link]

  • Czopek, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. [Link]

  • Dimou, M., et al. (2024). 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences. [Link]

  • Immunopathologia Persa. (2025). Methyl thiazolyl tetrazolium cytotoxicity analysis and evaluation of acyclovir-based organogel lipstick; an in-vitro. Immunopathologia Persa. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(1-methylethyl)-2(3H)-thiazolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(1-methylethyl)-2(3H)-thiazolone (also known as 4-isopropyl-2(3H)-thiazolone) utilizing microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar solvents, this method accelerates the classical Hantzsch-type cyclization from hours to minutes while suppressing side reactions. This guide is designed for medicinal chemists and process development scientists requiring high-purity heterocycles for drug discovery scaffolds.

Introduction & Scientific Rationale

Target Compound Significance

The 2(3H)-thiazolone core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor to diverse pharmacological agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and COX-2 inhibitors. The 4-isopropyl substituent specifically enhances lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles compared to the methyl analog.

The Microwave Advantage

Conventional synthesis of thiazolones typically involves the reaction of


-haloketones with thiocyanates under reflux for 4–12 hours. These thermal gradients often lead to:
  • Incomplete conversion: Due to the reversibility of intermediates.

  • Thermal degradation: Of the sensitive

    
    -haloketone precursor.
    
  • Side products: Formation of isomeric 2-aminothiazoles or disulfide dimers.

Microwave irradiation overcomes these limitations via volumetric heating . The direct coupling of microwave energy with the solvent (ethanol/water) and ionic reagents (thiocyanate) creates localized superheating ("hot spots") that accelerates the rate-determining nucleophilic attack, reducing reaction times to 10–20 minutes with yields often exceeding 90%.

Chemical Reaction & Mechanism

The synthesis follows a modified Hantzsch Thiazole Synthesis pathway. The reaction proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization.[1]

Reaction Scheme

Precursors: 1-bromo-3-methylbutan-2-one + Ammonium Thiocyanate Reagents: Ethanol (Solvent), AcOH (Catalyst)

ReactionMechanism Reactants 1-bromo-3-methylbutan-2-one + NH4SCN Intermediate Intermediate: 2-thiocyanato-3-methylbutan-2-one Reactants->Intermediate SN2 Substitution (MW Irradiation) TS Cyclization Transition State (N-attack on Carbonyl) Intermediate->TS Intramolecular Nucleophilic Attack Product Product: 4-(1-methylethyl)-2(3H)-thiazolone TS->Product Proton Transfer & Tautomerization

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 4-isopropyl-2(3H)-thiazolone.

Mechanistic Steps
  • SN2 Substitution: The thiocyanate anion (

    
    ) acts as an ambident nucleophile. Under microwave conditions in a polar protic solvent, the sulfur atom preferentially attacks the 
    
    
    
    -carbon of the 1-bromo-3-methylbutan-2-one, displacing the bromide.
  • Cyclization: The nitrogen of the thiocyanate group attacks the carbonyl carbon.

  • Acid Catalysis: The presence of acetic acid facilitates the proton transfer and stabilization of the transition state, driving the equilibrium toward the stable 2(3H)-thiazolone tautomer.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
1-bromo-3-methylbutan-2-one 165.031.0Substrate
Ammonium Thiocyanate (NH

SCN)
76.121.2Reagent
Ethanol (Abs.) 46.07SolventMedium
Acetic Acid (Glacial) 60.050.1Catalyst
Water 18.02WorkupQuench
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows for precise control of temperature and pressure.

  • Vessel: 10 mL or 35 mL pressure-sealed Pyrex vial with a Teflon-coated stir bar.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave vial, dissolve 1.0 mmol (165 mg) of 1-bromo-3-methylbutan-2-one in 3 mL of absolute ethanol.

  • Add 1.2 mmol (91 mg) of Ammonium Thiocyanate.

  • Add 2-3 drops of glacial acetic acid.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program the method with the following parameters:

    • Temperature: 90°C

    • Power: Max 150 W (Dynamic mode)

    • Hold Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (Safety cutoff)

  • Note: The system should reach 90°C within 1-2 minutes. The dynamic power mode prevents overshoot.

Step 3: Workup & Isolation

  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling feature (approx. 2 mins).

  • Pour the reaction mixture into 20 mL of crushed ice/water .

  • Stir vigorously for 10 minutes. The product typically precipitates as a solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake with cold water (2 x 5 mL) to remove residual ammonium bromide and acetic acid.

Step 4: Purification

  • Recrystallize the crude solid from Ethanol:Water (8:2) .

  • Dry in a vacuum oven at 45°C for 4 hours.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Dissolve in EtOH + AcOH (Sealed Vial) Start->Mix MW MW Irradiation 90°C, 15 min, 150W Mix->MW Cool Cool to RT & Pour into Ice Water MW->Cool Filter Vacuum Filtration Cool->Filter Purify Recrystallization (EtOH:H2O) Filter->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze

Figure 2: Operational workflow for the synthesis and isolation of the target thiazolone.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained. (Note: Data is representative of typical values for this class of compounds).

TechniqueExpected Signal / ObservationInterpretation

H NMR (DMSO-d

)

1.15 (d, 6H,

)
Isopropyl methyl protons

2.80 (m, 1H,

)
Isopropyl methine proton

6.30 (s, 1H, =CH)
Thiazole ring proton (C5)

11.20 (br s, 1H, NH)
Lactam NH (confirms 'one' tautomer)
FT-IR (KBr) 1660–1690 cm

Strong C=O stretch (Lactam)
3100–3200 cm

N-H stretch
Mass Spectrometry m/z 144.04 [M+H]

Molecular Ion (Calc: 143.[3][4]04)
Melting Point 145–148°CSharp range indicates purity

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclizationIncrease MW hold time to 20 min or temp to 100°C. Ensure AcOH is fresh.
Oily Product Impurities preventing crystallizationTriturate the oil with cold hexane or diethyl ether to induce solidification.
Pressure Spike Solvent superheatingUse a larger headspace vial (e.g., 35 mL for a 3 mL rxn) or reduce ramp rate.
Side Product (Aminothiazole) IsomerizationEnsure strict stoichiometry (1:1.2) and avoid excess basic conditions.

Safety Considerations

  • 1-bromo-3-methylbutan-2-one: Lachrymator and skin irritant. Handle in a fume hood.

  • Ammonium Thiocyanate: Harmful if swallowed. Contact with acids liberates toxic gas.

  • Microwave Vials: Always use dedicated pressure-rated vials. Never microwave standard laboratory glassware in a sealed state.

References

  • Microwave-Assisted Synthesis of Thiazole Derivatives

    • Shaikh, S. K., et al. "One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation."[6] ResearchGate, 2018.

  • General Microwave Hantzsch Synthesis

    • Yadav, A. R., et al. "Microwave assisted synthesis of some traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, 2020.

  • Thiocyanate Reactivity in Microwave

    • Ju, Y., et al.[7] "A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution...[7] with alkali azides, thiocyanates."[7] Journal of Organic Chemistry, 2006.[7]

  • Thiazolone Pharmacophore Utility

    • El-Azab, A. S., et al. "Microwave assisted green synthesis of thiazolidin-4-one derivatives."[1] PubMed Central, 2015.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ring Closure in 4-Isopropyl-2(3H)-thiazolone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-isopropyl-2(3H)-thiazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial ring closure step of this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you optimize your reaction, improve yields, and minimize impurities.

Introduction to the Synthesis

The formation of the 4-isopropyl-2(3H)-thiazolone ring is most commonly achieved via a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves the condensation of an α-haloketone, in this case, 1-bromo-3-methyl-2-butanone, with a suitable sulfur-containing nucleophile. While the classic Hantzsch synthesis with thiourea yields a 2-aminothiazole, the formation of the desired 2(3H)-thiazolone (a keto-form) presents unique challenges. The reaction pathway can be sensitive to conditions, potentially leading to the formation of undesired isomers or byproducts. This guide will address these specific issues head-on.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the synthesis of 4-isopropyl-2(3H)-thiazolone.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent frustration in heterocyclic synthesis. For the formation of 4-isopropyl-2(3H)-thiazolone, several factors could be at play:

  • Purity of Starting Materials:

    • α-Haloketone (1-Bromo-3-methyl-2-butanone): This reagent can be unstable and is a potent lachrymator.[3] Ensure it is freshly prepared or purified before use. The presence of dibrominated species or unreacted ketone will lead to side reactions and lower yields. It's crucial to control the bromination of 3-methyl-2-butanone carefully, often at low temperatures, to favor the formation of the desired 1-bromo isomer.[3]

    • Thiourea/Thio-precursor: The purity of your sulfur source is critical. Ensure it is dry and free of contaminants.

  • Reaction Conditions:

    • Temperature: The initial S-alkylation is typically exothermic.[4] Maintaining a controlled temperature during the addition of the α-haloketone is crucial. Runaway temperatures can lead to the formation of byproducts. Subsequent heating to facilitate cyclization and dehydration should be optimized. Start with moderate temperatures (e.g., 60-80 °C) and monitor the reaction progress by TLC.

    • Solvent: Ethanol is a common solvent for Hantzsch-type syntheses.[1] However, the choice of solvent can influence reaction rates and selectivity. Ensure you are using anhydrous solvent, as water can interfere with the reaction.

  • Stoichiometry:

    • While the reaction is a 1:1 condensation, using a slight excess (1.1-1.2 equivalents) of the thiourea component can sometimes drive the reaction to completion.[1] However, a large excess may complicate purification.

Question 2: I am observing a significant amount of a byproduct that I suspect is the 2-aminothiazole. How can I favor the formation of the desired 2(3H)-thiazolone?

The formation of 2-amino-4-isopropylthiazole is a common and expected side reaction when using thiourea. The desired 2(3H)-thiazolone can be obtained through two main strategies:

  • Two-Step Synthesis via Hydrolysis: The most reliable method is often a two-step process. First, synthesize the 2-amino-4-isopropylthiazole using the standard Hantzsch reaction.[1] Then, hydrolyze the 2-amino group to a carbonyl group.[3] This is typically achieved by heating the 2-aminothiazole in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

  • Direct Synthesis and Reaction Control: Achieving direct formation of the thiazolone can be challenging. The reaction mechanism likely proceeds through a 2-aminothiazole intermediate, which can then be hydrolyzed in situ.

    • pH Control: The pH of the reaction medium is critical. The initial condensation to form the 2-aminothiazole is often favored under neutral to slightly basic conditions. Subsequent hydrolysis of the amino group is acid-catalyzed. Therefore, a carefully controlled pH gradient or a one-pot, two-step procedure where the pH is adjusted after the initial condensation may be necessary. Running the initial reaction under acidic conditions can also lead to the formation of 2-imino-2,3-dihydrothiazole isomers, further complicating the product mixture.[5]

Question 3: The ring closure seems to be slow or incomplete. Could the isopropyl group be causing a problem?

Yes, the 4-isopropyl group can exert a significant steric influence on the ring closure step.

  • Steric Hindrance: The bulky isopropyl group can hinder the intramolecular cyclization of the intermediate formed after the initial S-alkylation. This steric strain can slow down the rate-determining ring-closing step.[6]

    • Optimization: To overcome this, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. Microwave-assisted synthesis can also be an effective technique to accelerate the reaction and improve yields in sterically hindered cases.[7]

The electronic effect of the alkyl group is generally electron-donating, which should not significantly disfavor the cyclization. Therefore, steric hindrance is the more likely culprit.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of 4-isopropyl-2(3H)-thiazolone?

The reaction proceeds through a multi-step mechanism, which can vary slightly depending on the specific reagents and conditions. A plausible pathway is illustrated below:

Thiazolone Formation Mechanism cluster_0 Step 1: S-Alkylation (S_N2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrolysis A 1-Bromo-3-methyl-2-butanone C S-Alkylthiourea Intermediate A->C B Thiourea B->C D Hydroxythiazoline Intermediate C->D Nucleophilic attack of N on carbonyl E 2-Amino-4-isopropylthiazole D->E - H₂O F 4-Isopropyl-2(3H)-thiazolone E->F H₃O⁺, Δ

Caption: Proposed mechanism for 4-isopropyl-2(3H)-thiazolone formation.

Q2: What are some common side reactions to be aware of?

Besides the formation of 2-amino-4-isopropylthiazole, other potential side reactions include:

  • Formation of 3-substituted 2-imino-2,3-dihydrothiazoles: This can occur, particularly under acidic conditions, if a substituted thiourea is used.[5]

  • Favorskii Rearrangement: α-haloketones can undergo Favorskii rearrangement in the presence of a base to form carboxylic acid derivatives. Careful control of basicity is important.

  • Over-alkylation: The nitrogen atoms in the intermediate or product can potentially be alkylated by the α-haloketone, although this is less common under typical Hantzsch conditions.

Q3: What analytical techniques are best for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the appearance of the product and any byproducts. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing the final product and identifying any impurities. The chemical shifts of the protons and carbons in the thiazole ring are characteristic and can help distinguish between the desired thiazolone and potential aminothiazole or iminothiazole byproducts.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in the identification of byproducts.

Experimental Protocols

Protocol 1: Preparation of 1-Bromo-3-methyl-2-butanone

This procedure should be performed in a well-ventilated fume hood as bromomethyl ketones are highly lachrymatory.[3]

  • Charge a round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel with 3-methyl-2-butanone (1.0 mole) and anhydrous methanol (600 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add bromine (1.0 mole) in a rapid, steady stream from the dropping funnel, ensuring the temperature remains below 5 °C.[3]

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Pour the reaction mixture into a large volume of ice water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with an aqueous solution of 10% potassium carbonate and then with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Two-Step Synthesis of 4-Isopropyl-2(3H)-thiazolone

Step A: Synthesis of 2-Amino-4-isopropylthiazole

  • In a round-bottom flask, dissolve thiourea (0.1 mol) in ethanol (100 mL).

  • Slowly add 1-bromo-3-methyl-2-butanone (0.1 mol) to the solution with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The product may precipitate upon cooling and neutralization. If not, concentrate the solution and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Step B: Hydrolysis to 4-Isopropyl-2(3H)-thiazolone

  • Suspend the 2-amino-4-isopropylthiazole (0.05 mol) in a 10% aqueous solution of hydrochloric acid (100 mL).

  • Heat the mixture to reflux for 6-8 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.

  • Purify the crude 4-isopropyl-2(3H)-thiazolone by recrystallization or column chromatography.

Data Presentation

ParameterRecommended RangeRationale
Temperature 0-5 °C (Bromination)Minimizes formation of isomeric byproducts.[3]
60-100 °C (Cyclization)Provides sufficient energy for ring closure without excessive byproduct formation.
Solvent Anhydrous EthanolCommon solvent for Hantzsch synthesis, good solubility for reactants.[1]
Stoichiometry 1:1 to 1:1.2 (α-haloketone:thiourea)A slight excess of thiourea can improve conversion.[1]
pH Neutral to slightly basic (for aminothiazole)Favors the initial nucleophilic attack and cyclization.
Acidic (for hydrolysis)Catalyzes the conversion of the 2-amino group to a carbonyl.[3]

Logical Relationships

Troubleshooting Workflow Start Low Yield of 4-Isopropyl-2(3H)-thiazolone CheckPurity Verify Purity of Starting Materials Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK PurityNotOK Impure Starting Materials CheckPurity->PurityNotOK OptimizeCond Optimize Reaction Conditions CondOK Yield Improved OptimizeCond->CondOK CondNotOK Yield Still Low OptimizeCond->CondNotOK CheckSideProducts Analyze for Side Products Aminothiazole 2-Aminothiazole is Major Product CheckSideProducts->Aminothiazole OtherByproducts Other Byproducts Present CheckSideProducts->OtherByproducts PurityOK->OptimizeCond Purify Purify/Re-prepare Starting Materials PurityNotOK->Purify Purify->Start Success Successful Synthesis CondOK->Success CondNotOK->CheckSideProducts HydrolysisStep Implement Two-Step Synthesis via Hydrolysis Aminothiazole->HydrolysisStep AdjustpH Adjust pH / Conditions to Minimize Side Reactions OtherByproducts->AdjustpH HydrolysisStep->Success AdjustpH->OptimizeCond

Caption: A logical workflow for troubleshooting low yields.

References

  • Organic Syntheses, Coll. Vol. 6, p.194 (1988); Vol. 54, p.93 (1974). Link

  • Filo. (2025, September 4). Synthesis of 1-bromo-3-methyl-2-butanone?Link

  • Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction. Link

  • BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. Link

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. Link

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Link

  • PMC. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Link

  • Organic Syntheses. * (S)-4-Isopropyl-1,3-thiazolidine-2-thione*. Link

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Link

  • Taylor & Francis Online. (2007). Synthesis of 1-Bromo-3-buten-2-one. Link

  • Google Patents. (2000). CN1323771A - Method for preparing 1-bromo-3-methyl-2-butene. Link

  • Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. Link

  • Google Patents. (2017). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. Link

  • PMC. (2021). Thiazole Ring—A Biologically Active Scaffold. Link

  • Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. Link

  • ResearchGate. (2014). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. Link

  • Organic Chemistry Portal. Thiazole synthesis. Link

  • ResearchGate. (2007). Diels−Alder Reactions of 4-Alkenylthiazoles: A New Approach to Thiazole Functionalization. Link

  • PMC. (2009). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Link

  • Journal of Pharmaceutical Research International. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Link

  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Link

  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Link

  • PMC. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Link

  • Molecules. (2025). 1,3-Thiazoles: Advances in Synthesis, Properties, and Comprehensive Biological Potential. Link

Sources

resolving phase separation issues with 4-isopropyl-2(3H)-thiazolone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-isopropyl-2(3H)-thiazolone (and structurally related 4-alkyl-4-thiazolin-2-ones).

Phase separation—specifically "oiling out" (liquid-liquid phase separation) rather than clean crystallization—is the most common bottleneck with this compound class. This behavior is driven by the interplay between tautomeric equilibrium and hydrophobic bulk (isopropyl group).

Topic: Resolving Phase Separation & Oiling Out Issues

Status: Active Role: Senior Application Scientist Scope: Synthesis Workup, Purification, Storage Stability

Part 1: Diagnostic Framework (The "Why")

Before attempting a fix, you must diagnose the thermodynamic cause. 4-isopropyl-2(3H)-thiazolone is not a static molecule; it is a "chameleon" that changes properties based on its environment.

The Core Mechanism: Tautomeric Interference

The root cause of phase separation is often the Lactam-Lactim Tautomerism .

  • Form A (Lactam/Keto): Polar, dominates in water/alcohols. High melting point lattice.

  • Form B (Lactim/Enol): Less polar, aromatic character. Dominates in non-polar solvents or gas phase.

  • The Problem: In mixed solvents (e.g., EtOAc/Hexane or Ethanol/Water), the compound may exist as a chaotic mixture of A, B, and hydrogen-bonded dimers. This prevents the formation of a stable crystal lattice, leading to an amorphous "oil" phase.

The "Oiling Out" Phenomenon

If your product separates as a viscous oil at the bottom of the flask upon cooling, the Metastable Zone Width (MSZW) has been breached. The oil is a solute-rich liquid phase that is thermodynamically stable relative to the supersaturated solution but unstable relative to the crystal.

Visualizing the Mechanism:

PhaseSeparation cluster_0 Solvent Environment Node1 Polar Protic (Water/MeOH) Node3 Lactam Form (Keto) High Polarity Favors Crystal Lattice Node1->Node3 Stabilizes Node2 Non-Polar (Hexane/Toluene) Node4 Lactim Form (Enol) Low Polarity Favors Solvation/Oil Node2->Node4 Stabilizes Node3->Node4 Tautomeric Equilibrium Node6 Clean Crystallization Node3->Node6 Controlled Nucleation Node5 Phase Separation (Oiling Out) Node4->Node5 Rapid Cooling or Impurities Node5->Node6 Requires Seeding/Re-heating

Figure 1: Tautomeric influence on phase behavior. The equilibrium shift determines whether the compound crystallizes or oils out.

Part 2: Troubleshooting Protocols (The "How")

Scenario A: The "Oiled Out" Rescue

Issue: You cooled the reaction mixture, and instead of white crystals, you have a yellow/orange oil at the bottom.

Do NOT: simply put it in the freezer. This will freeze the oil into an impure glass, not a crystal.[1]

Protocol 1: The "Slurry Conversion" Technique This method uses thermal cycling to force the oil phase to re-dissolve and nucleate correctly.

StepActionTechnical Rationale
1 Re-heat the mixture to the boiling point of the solvent until the oil fully dissolves.Eliminates the liquid-liquid phase separation (LLPS).
2 Add Co-solvent (Polar). Add 5-10% volume of Methanol or Ethanol.Shifts equilibrium toward the Lactam (Keto) form, which crystallizes more readily [1].
3 Cool to Cloud Point. Lower temperature slowly until the solution turns slightly turbid.Reaching the metastable limit without crashing out.
4 SEEDING (Critical). Add <1 mg of pure seed crystals.Bypasses the nucleation energy barrier. If no seeds exist, scratch the glass vigorously.
5 Isothermal Hold. Hold temperature constant for 1-2 hours.Allows the oil droplets to transfer mass to the growing crystal lattice (Ostwald Ripening).
6 Slow Cool. Cool at 5°C/hour to 0°C.Prevents secondary nucleation of the oil phase.
Scenario B: Synthesis Workup Issues

Issue: During extraction, the layer separation is poor, or the product oils out at the interface.

Protocol 2: pH-Controlled Extraction The 2(3H)-thiazolone ring is weakly acidic (pKa ~9-10) due to the -NH- group. High pH will deprotonate it, making it a surfactant-like anion that causes emulsions.

  • Check pH: Ensure the aqueous layer is pH 5-6 .

    • Why: At pH > 8, the compound ionizes (anionic form), acting as an emulsifier.

    • Why: At pH < 2, the thiazole nitrogen may protonate (cationic form), increasing water solubility and yield loss.

  • Salting Out: Saturate the aqueous phase with NaCl.

    • Why: Increases the ionic strength, forcing the organic 4-isopropyl-2(3H)-thiazolone into the organic layer (Salting-out effect).

  • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate .

    • Why: Thiazolones have higher solubility in chlorinated solvents, reducing interfacial tension.

Part 3: Decision Tree for Optimization

Use this logic flow to determine the best purification strategy for your specific batch size.

TroubleshootingTree Start Start: Phase Separation Issue CheckState Is the product currently an oil? Start->CheckState YesOil Yes: Oiled out in flask CheckState->YesOil Yes NoPrecip No: No precipitate formed CheckState->NoPrecip No Action1 Perform Protocol 1 (Re-heat + Seed) YesOil->Action1 Action2 Check Solvent Composition NoPrecip->Action2 SolventCheck Is solvent >90% Non-polar? Action2->SolventCheck AddPolar Add 10% IPA or MeOH to induce Keto form SolventCheck->AddPolar Yes Evaporate Concentrate volume by 50% SolventCheck->Evaporate No

Figure 2: Troubleshooting logic for immediate phase separation resolution.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my 4-isopropyl-2(3H)-thiazolone turn yellow upon storage? A: This indicates oxidation or dimerization. Thiazolones are sensitive to light and air.

  • Fix: Store under Argon/Nitrogen at 4°C. The yellow color is often a trace disulfide impurity formed by oxidative coupling of the tautomeric thiol form [2]. Recrystallize from Ethanol/Water (9:1) to remove the color.

Q2: Can I use water as an anti-solvent? A: Yes, but cautiously . Adding water too fast to an alcoholic solution of the compound causes the "Ouzo effect" (spontaneous emulsification), leading to oiling out.

  • Correct Method: Add water dropwise only until the first permanent haze appears, then stop and seed. Do not dump water in.

Q3: The melting point is lower than reported (e.g., <100°C vs expected >130°C). Is it the wrong compound? A: Not necessarily. It is likely solvent inclusion. The isopropyl group creates "pockets" in the crystal lattice that trap solvent molecules (solvatomorphism).

  • Fix: Dry the sample under high vacuum (< 1 mbar) at 40°C for 24 hours. Verify with Proton NMR (look for solvent peaks) [3].

Q4: Is the isopropyl group labile? A: Generally stable, but under strong acidic hydrolysis (e.g., refluxing HCl), the thiazolone ring can open. Avoid prolonged exposure to pH < 1 at high temperatures.

Part 5: References

  • BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation and Heterocycles. Retrieved from

  • MDPI - Molecules. (2020). Synthesis and Tautomerism of 1,3,4-Thiadiazole Derivatives: Solvent Effects. Discusses the Keto-Enol stabilization in thiazole-related systems. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[1] General organic chemistry protocols for resolving oiling out. Retrieved from

  • National Institutes of Health (PubChem). (2025). 4-isopropyl-2-methylthiazole and Thiazolone Derivatives Physical Properties. Retrieved from

(Note: Specific melting points and spectral data should always be cross-referenced with the Certificate of Analysis provided by your specific chemical vendor, as polymorphic forms may vary.)

Sources

Validation & Comparative

Comparative Bioactivity Guide: 4-Isopropyl-2(3H)-thiazolone vs. Isothiazolinones

[1]

Executive Summary

Isothiazolinones (e.g., CMIT/MIT) are potent, broad-spectrum electrophilic biocides that function by irreversibly inhibiting thiol-containing enzymes.[1] However, their utility is increasingly limited by high sensitization potential (contact dermatitis) and instability at high pH.

4-Isopropyl-2(3H)-thiazolone represents the 2-thiazolone scaffold.[1] Unlike isothiazolinones, this structure lacks the labile N–S bond. Current research indicates it functions primarily as a stable pharmacophore for specific enzyme inhibition (e.g., urease, elastase) rather than a general electrophilic "warhead." While it exhibits a safer toxicological profile with reduced sensitization risk, its antimicrobial potency is generally lower and more target-specific than the broad-spectrum "kill-all" mechanism of isothiazolinones.[1]

Structural & Mechanistic Divergence[1][2]

The core difference lies in the ring heteroatom arrangement and the resulting electronic reactivity.

Chemical Structure Analysis
  • Isothiazolinones (3(2H)-isothiazolones): Contain a Nitrogen-Sulfur (N–S) bond.[1][2][3] This bond is electronically polarized and weak, serving as the "trigger" for bioactivity.

  • Thiazolones (2(3H)-thiazolones): Isomeric structure where the Carbonyl (C=O) is at position 2.[1] The ring contains C–S and C–N bonds, which are significantly more stable.

Mechanism of Action (MOA)
Isothiazolinones: The "Suicide" Electrophile

Isothiazolinones act as prodrug-like electrophiles .[1] Upon entering a microbial cell, the N–S bond is attacked by nucleophilic thiols (cysteine residues) in essential enzymes (e.g., dehydrogenase, ATP synthase). This opens the ring and forms a disulfide adduct, permanently disabling the protein.

4-Isopropyl-2(3H)-thiazolone: The Structural Inhibitor

The 2-thiazolone ring is chemically stable and does not readily undergo ring-opening.[1] Instead, it acts via non-covalent binding or specific active-site occlusion.[1] The 4-isopropyl group provides lipophilic bulk, enhancing affinity for hydrophobic pockets in targets like bacterial urease or human neutrophil elastase (HNE) .[1]

Visualizing the Pathway Difference

MOA_Comparisoncluster_IsoIsothiazolinone (MIT/CMIT) Pathwaycluster_Thia4-Isopropyl-2(3H)-thiazolone PathwayIsoIsothiazolinone(Electrophilic N-S Bond)Cell_EntryPassive Diffusioninto CellIso->Cell_EntryTargetCysteine Thiol (-SH)(e.g., ATP Synthase)Cell_Entry->TargetAdductS-N Bond Cleavage& Disulfide Adduct FormationTarget->AdductDeathMetabolic Collapse(Cell Death)Adduct->DeathThia4-Isopropyl-2(3H)-thiazolone(Stable C-N/C-S Ring)Entry_TLipophilic Entry(Isopropyl assisted)Thia->Entry_TEnzymeSpecific Enzyme Pocket(e.g., Urease/Elastase)Entry_T->EnzymeBindingNon-Covalent Binding(H-Bonding/Hydrophobic)Enzyme->BindingInhibitionFunctional Inhibition(Bacteriostatic)Binding->Inhibition

Figure 1: Mechanistic divergence between the electrophilic ring-opening of isothiazolinones (top) and the steric enzyme inhibition of 2(3H)-thiazolones (bottom).[1]

Comparative Bioactivity Profile

The following data contrasts the industrial standard (MIT/CMIT) with the 2-thiazolone class properties.

FeatureIsothiazolinones (MIT/CMIT)4-Isopropyl-2(3H)-thiazolone
Primary Target General Thiol Proteins (PDK, ATP Synthase)Specific Enzymes (Urease, Elastase, Kinases)
Reactivity High (Electrophilic Covalent Modification)Low (Stable, Ligand-based interaction)
Antimicrobial Spectrum Broad (Bacteria, Fungi, Algae)Narrow/Specific (Gram-positives, specific strains)
MIC (Typical) Very Low (0.5 – 5 ppm)Moderate (10 – 100 µg/mL)
Sensitization Risk High (Skin Sensitizer Class 1A)Low (Lacks the haptenizing N-S bond)
pH Stability Unstable > pH 9.0 (Hydrolysis)Stable across broad pH range
Environmental Fate Rapid degradation (t½ < 24h in soil)More persistent; degradation depends on substituents
Key Insight: The "Trade-off"

Isothiazolinones offer superior potency ("kill power") at the cost of toxicity and instability. 4-Isopropyl-2(3H)-thiazolone offers stability and safety but requires higher concentrations or specific structural optimization (e.g., coupling with pyrazolines) to achieve comparable antimicrobial efficacy.[1]

Experimental Protocols for Validation

To objectively compare these compounds in your lab, use the following self-validating protocols.

Cysteine Depletion Reactivity Assay (CDRA)

Purpose: Determines if the compound acts as an electrophilic sensitizer (Isothiazolinone-like) or a stable inhibitor (Thiazolone-like).[1]

Protocol:

  • Preparation: Prepare a 100 µM solution of Cysteine in phosphate buffer (pH 7.4).

  • Treatment: Add test compound (4-isopropyl-2(3H)-thiazolone) at equimolar concentration (100 µM). Use MIT as a Positive Control .

  • Incubation: Incubate at 25°C for 30 minutes.

  • Measurement: Quantify remaining free thiols using Ellman’s Reagent (DTNB) . Measure Absorbance at 412 nm.

  • Validation Criteria:

    • Isothiazolinone: >80% depletion of cysteine (High Reactivity).

    • Thiazolone: <10% depletion (Low/No Reactivity).

Minimum Inhibitory Concentration (MIC) Microdilution

Purpose: Quantify antimicrobial potency.[4][5][6][7][8]

Protocol:

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922 and S. aureus ATCC 6538) at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dilution: Perform 2-fold serial dilutions of the test compound in a 96-well plate (Range: 0.1 – 500 µg/mL).

  • Controls:

    • Negative: Broth only.

    • Positive: Ciprofloxacin or Kathon CG (CMIT/MIT).

    • Solvent Control: DMSO (ensure <1% final conc).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 measurement.

  • Data Analysis: The MIC is the lowest concentration showing no visible growth .[6]

Safety & Handling

  • Isothiazolinones: Must be handled as corrosive and sensitizing . Full PPE (gloves, goggles, respirator) is mandatory. Spills require neutralization with sodium bisulfite (to reduce the N-S bond).

  • 4-Isopropyl-2(3H)-thiazolone: Generally considered a mild irritant.[1] Standard laboratory hygiene applies. Does not require specific deactivation agents.

References

  • Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry. Link

  • Herman, A., et al. (2019).[3] "Isothiazolinone derivatives and allergic contact dermatitis: a review and update." Journal of the European Academy of Dermatology and Venereology. Link[1]

  • Collier, P. J., et al. (1990). "Chemical reactivity of some isothiazolone biocides." Journal of Applied Bacteriology. Link

  • Sharshira, E. M., & Hamada, N. M. (2012). "Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives." American Journal of Organic Chemistry. Link

  • Tok, F., et al. (2022).[9][10] "Synthesis, Biological Evaluation and in Silico Studies of New Pyrazoline Derivatives Bearing Benzo[d]thiazol-2(3H)-one Moiety as Potential Urease Inhibitors." Chemistry & Biodiversity.[5][10] Link[1][10]

Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of 4-Isopropylthiazol-2-one

[1][2]

Executive Summary & Compound Profile

4-Isopropylthiazol-2-one (C₆H₉NOS, MW 143.[1][2]19) is a functionalized heterocyclic scaffold often utilized as a chiral auxiliary intermediate or a pharmacophore in fragment-based drug discovery.[1][2] Its analysis requires a nuanced understanding of how the thiazolone core behaves under different ionization energies compared to its fully aromatic (thiazole) or saturated (thiazolidinone) counterparts.[1]

This guide objectively compares the mass spectrometric "performance"—defined here as ionization efficiency, spectral fingerprint richness, and limit of detection (LOD)—between Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] It further elucidates the specific fragmentation pathways that distinguish this compound from structural analogs.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₆H₉NOS[1][2]

  • Exact Mass: 143.0405[2]

  • Key Structural Features:

    • C2 Carbonyl: Susceptible to neutral loss of CO (28 Da).[1]

    • C4 Isopropyl Group: Prone to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -cleavage and McLafferty-like rearrangements.[2]
      
    • Thiazolone Ring: Exhibits specific ring-opening mechanisms distinct from pure thiazoles.[1][2]

Performance Comparison: Ionization Modalities

For structural elucidation and quantification, the choice between EI (Hard Ionization) and ESI (Soft Ionization) dictates the quality of the spectral data.

Comparative Analysis: EI vs. ESI
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Positive Mode)
Primary Ion Observed M⁺ (Radical Cation, m/z 143) .[1][2] Often low intensity due to fragmentation.[1][M+H]⁺ (Protonated, m/z 144) . Dominant base peak.[1]
Fragmentation Richness High. Provides a detailed structural fingerprint suitable for library matching (NIST).[1]Low (in MS1). Requires MS/MS (CID) to generate structural fragments.[1][2]
Limit of Detection (LOD) Moderate (ng range). Limited by background noise in complex matrices.[1]Superior (pg range). Ideal for trace analysis in biological fluids (LC-MS).[1][2]
Structural Insight Excellent for confirming the isopropyl vs. propyl isomerism via branching ratios.Excellent for molecular weight confirmation but poor for isomer differentiation without MS/MS.[1]
Key Limitation Molecular ion may be absent if the C4-isopropyl bond is labile.[1]Susceptible to ion suppression in complex matrices (e.g., plasma).[1][2]

Scientist’s Verdict:

  • Use EI (GC-MS) for synthesis verification and impurity profiling.[1][2] The hard ionization forces ring cleavage, confirming the thiazolone core structure.

  • Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies.[1][2] The soft ionization preserves the molecular ion, allowing for high-sensitivity MRM (Multiple Reaction Monitoring) transitions (e.g., 144 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     102).[2]
    

Detailed Fragmentation Mechanics

The fragmentation of 4-isopropylthiazol-2-one is governed by three competitive pathways: Neutral Loss of CO , Substituent Cleavage , and Ring Fission .[1][2]

Pathway A: The "Thiazolone Signature" (Loss of CO)

Unlike thiazoles, thiazol-2-ones possess a carbonyl group.[1][2] Under EI, the radical cation (M⁺, m/z 143) undergoes a characteristic extrusion of carbon monoxide.[2]

  • Mechanism: Contraction of the 5-membered ring followed by CO ejection.[1]

  • Diagnostic Ion: m/z 115 [M - 28]⁺.

  • Note: This transition is virtually absent in 4-isopropylthiazole (the aromatic analog), making it a critical differentiator.[1][2]

Pathway B: Isopropyl Group Degradation

The isopropyl substituent at C4 is a major site of fragmentation.[1]

  • Methyl Loss: Simple ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -cleavage of a methyl group from the isopropyl chain.
    
    • Transition: 143

      
      128  [M - 15]⁺.
      
  • Propene Loss (McLafferty-like): A hydrogen transfer from the isopropyl methyl group to the ring nitrogen or sulfur, followed by elimination of propene (C₃H₆).[1]

    • Transition: 143

      
      101  [M - 42]⁺.
      
    • Differentiation: A straight-chain propyl isomer would favor ethylene loss (M-28) or ethyl radical loss (M-29) rather than the clean propene loss seen here.[1][2]

Pathway C: Ring Fission (RDA-like Cleavage)

High-energy collisions (EI or high-energy CID) cause the heterocyclic ring to shatter.[1][2]

  • Cleavage: Breaking of the N-C2 and C4-C5 bonds.[1]

  • Fragment: Formation of sulfur-containing fragments such as CS⁺ (m/z 44) or OCS⁺ (m/z 60) .[1][2]

Visualizing the Fragmentation Tree

The following diagram maps the logical flow of precursor ions to product ions, color-coded by the mechanism of formation.

Gcluster_legendLegendParentParent Ion (M+)m/z 143Frag_Methyl[M - CH3]+m/z 128Parent->Frag_Methyl α-cleavage(-15 Da)Frag_CO[M - CO]+m/z 115Parent->Frag_CO Ring Contraction(-28 Da)Frag_Propene[M - C3H6]+m/z 101Parent->Frag_Propene H-Rearrangement(-42 Da)Frag_Ring1Ring Cleavage(Thirene Cation)m/z 87Frag_CO->Frag_Ring1 -C2H4Frag_SulfurSulfur Fragments(CHS+)m/z 45Frag_Propene->Frag_Sulfur Ring ShatterkeyBlue: Molecular IonGreen: Primary Diagnostic IonsYellow: Secondary Fragments

Caption: Fragmentation pathway of 4-isopropylthiazol-2-one. The loss of CO (m/z 115) and Propene (m/z 101) are the primary diagnostic transitions.[1]

Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: GC-MS (EI) for Structural Confirmation[1][2]
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).[1][2]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.[1][2]

  • Validation Check: Ensure the m/z 69 (CF3) and m/z 219 (PFTBA) tune ions are within ±0.2 Da. The ratio of m/z 143 to m/z 101 should be consistent across injections (>5%).[1]

Protocol B: LC-MS/MS (ESI) for Quantification[1][2]
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Source Parameters:

    • Curtain Gas: 30 psi.[1]

    • IonSpray Voltage: 5500 V.[1]

    • Temperature: 450°C.

  • MRM Transitions (Positive Mode):

    • Quantifier:144.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       102.1  (Loss of Propene, high intensity).[2]
      
    • Qualifier:144.1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       116.0  (Loss of CO, specific to thiazolone).[2]
      
  • Validation Check: The Quant/Qual ratio must remain within 20% of the reference standard.

Comparison with Structural Alternatives

To ensure specificity, the analyst must distinguish the target from these common analogs:

CompoundStructure DiffKey MS Difference
4-Isopropylthiazole Lacks C=O[1][2]No loss of 28 Da (CO). Base peak often m/z 127 (M⁺).[1]
4-Isopropylthiazolidin-2-one Saturated C4-C5M⁺ is 145 (+2 Da). Fragmentation is dominated by ring opening rather than aromatization.
2-Isopropylthiazole IsomerDifferent fragmentation ratios. The isopropyl at C2 is more stable; loss of nitrile (RCN) is more common than CO loss.[1][2]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of Thiazole Derivatives. National Institute of Standards and Technology.[1][3] [Link][1][2]

  • Salem, M. A. I., et al. (2014).[1][2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines." International Journal of Materials and Chemistry, 4(4), 92-99.[1][2] [Link]

  • Mohamed, M. S., et al. (2010).[1][2] "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate. [Link][1][2]

  • Holčapek, M., et al. (2010).[1][2] "Fragmentation behavior of small heterocyclic molecules in ESI-MS." Journal of Mass Spectrometry. (General reference for heterocycle ESI behavior).

IR spectroscopy interpretation for 4-(1-methylethyl)-2(3H)-thiazolone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Interpretation for 4-(1-methylethyl)-2(3H)-thiazolone Content Type: Publish Comparison Guide

Differentiation from Tautomeric Impurities and Structural Analogs

Executive Summary & Application Context

In the synthesis of heterocyclic pharmaceutical intermediates, 4-(1-methylethyl)-2(3H)-thiazolone (also known as 4-isopropyl-2-thiazolone) presents a classic analytical challenge: Tautomeric Ambiguity .[1]

While the target structure is the Lactam (keto) form, it exists in equilibrium with its Lactim (enol) counterpart, 2-hydroxy-4-isopropylthiazole. For drug development professionals, confirming the "2(3H)-one" structure is critical, as the keto-form is often the required pharmacophore for downstream nucleophilic substitutions or receptor binding assays.

This guide provides a rigorous interpretation framework to distinguish the target molecule from its tautomers and the structurally similar 2-aminothiazoles, using Infrared Spectroscopy as the primary validation tool.

The Tautomeric Equilibrium (Mechanism of Action)

To interpret the spectrum accurately, one must understand the vibrational origins of the signal. The molecule exists in a dynamic equilibrium favored by solvent polarity and solid-state packing.[1]

Pathway Diagram: Tautomeric Shift & Spectral Markers

Tautomerism cluster_0 Diagnostic IR Bands (Target) cluster_1 Diagnostic IR Bands (Alternative) Target Target: 2(3H)-Thiazolone (Keto Form) Mechanism Proton Transfer (Solvent/pH Dependent) Target->Mechanism 1,3-H Shift C_O ν(C=O): 1640-1690 cm⁻¹ (Strong) Target->C_O N_H ν(N-H): 3100-3200 cm⁻¹ (Broad/Assoc.) Target->N_H Impurity Alternative: 2-Hydroxythiazole (Enol Form) O_H ν(O-H): 3300-3500 cm⁻¹ (Sharp/Broad) Impurity->O_H C_N ν(C=N): >1600 cm⁻¹ (Ring Mode) Impurity->C_N Mechanism->Impurity

Figure 1: Tautomeric equilibrium between the target thiazolone (keto) and hydroxythiazole (enol), highlighting the specific vibrational modes that distinguish the two forms.

Comparative Spectral Analysis

The following table contrasts the target molecule against its two most common "alternatives" encountered during analysis: its own Enol tautomer and the 2-amino analog (often used as a precursor).

Table 1: Diagnostic IR Band Comparison
Vibrational ModeTarget: 2(3H)-Thiazolone Alt 1: 2-Hydroxythiazole (Enol) Alt 2: 2-Aminothiazole Analog Interpretation Logic
Carbonyl (C=O) 1640–1690 cm⁻¹ (Strong) AbsentAbsentPrimary Indicator. Presence confirms the Lactam ring structure [1].[1]
Hydroxyl (O-H) Absent3300–3500 cm⁻¹ AbsentAbsence of this band rules out the Enol tautomer.[1]
Amine/Amide (N-H) 3100–3200 cm⁻¹ (Broad) Absent3300 & 3180 cm⁻¹ (Doublet) The target shows a single broad amide-like band; Amino analogs show a primary amine doublet (-NH₂).[1]
Ring C=N 1580–1610 cm⁻¹ (Medium)1610–1630 cm⁻¹ (Strong) 1600–1620 cm⁻¹ (Strong)The C=N stretch is less intense in the thiazolone form due to loss of full aromaticity in the N-C=O segment.
Isopropyl (C-H) 2960 / 2870 cm⁻¹2960 / 2870 cm⁻¹2960 / 2870 cm⁻¹Internal Standard. These bands confirm the alkyl side chain is intact across all forms.[1]
Gem-Dimethyl 1385 & 1365 cm⁻¹ (Split)1385 & 1365 cm⁻¹1385 & 1365 cm⁻¹Diagnostic "doublet" for the isopropyl group (symmetric deformation) [2].[1]

Detailed Interpretation Guide

Region 1: The Functional Group Region (4000–1500 cm⁻¹)

This is the "Go/No-Go" region for validating the 2(3H)-one structure.

  • The Carbonyl "Flag" (1640–1690 cm⁻¹): Unlike simple ketones (1715 cm⁻¹), the carbonyl in 2(3H)-thiazolone is part of a thio-amide-like system (-S-C(=O)-NH-).[1] Resonance lowers the bond order, shifting the frequency to lower wavenumbers (approx. 1660 cm⁻¹) compared to standard lactams.

    • Critical Check: If this band is missing and replaced by a strong band >3300 cm⁻¹ (O-H), your sample has tautomerized to the enol form, likely due to solvent effects or pH [3].

  • The N-H Stretch (3100–3200 cm⁻¹): In the solid state (KBr pellet), the N-H group participates in strong intermolecular hydrogen bonding (dimerization), broadening the peak and shifting it to ~3150 cm⁻¹.

    • Differentiation: A sharp doublet at 3400/3300 cm⁻¹ indicates contamination with a 2-amino precursor (primary amine).[1]

Region 2: The Fingerprint & Skeleton (1500–600 cm⁻¹)
  • Gem-Dimethyl Doublet (1380–1360 cm⁻¹): The isopropyl group at position 4 provides a unique signature.[1] Look for a split peak (doublet) caused by the symmetric bending of the two methyl groups.[1] This confirms the 4-(1-methylethyl) substitution pattern is intact.[1]

  • C-S Stretch (600–700 cm⁻¹): A weak-to-medium band in the lower frequency region corresponds to the C-S-C stretching of the thiazole ring.

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum reflects the intrinsic structure and not an artifact of preparation (e.g., hygroscopic water masking the N-H region), follow this protocol.

Workflow Diagram: Sample Preparation & Validation

Protocol cluster_ATR Method A: ATR (Preferred) cluster_KBr Method B: KBr Pellet Start Start: Raw Sample Drying Step 1: Vacuum Dry (Remove H₂O interference) Start->Drying Prep Step 2: Matrix Selection (ATR vs. KBr) Drying->Prep ATR_Step Direct Crystal Contact (ZnSe or Diamond) Prep->ATR_Step Rapid QC KBr_Step Grind 1:100 ratio (Keep Dry!) Prep->KBr_Step High Res Scan Step 3: Acquisition (4000-400 cm⁻¹, 32 scans) ATR_Step->Scan KBr_Step->Scan Validation Step 4: Validation Check Scan->Validation Pass PASS: Strong C=O, Broad N-H Validation->Pass Keto Form Confirmed Fail FAIL: Strong O-H, No C=O Validation->Fail Enol/Wet

Figure 2: Step-by-step experimental workflow for acquiring a validated IR spectrum.

Step-by-Step Methodology
  • Desiccation: Dry the sample under vacuum (P < 10 mbar) at 40°C for 2 hours.

    • Why? Water absorbs at 3400 cm⁻¹ (O-H) and 1640 cm⁻¹ (H-O-H bend), which perfectly overlaps with our critical N-H and C=O markers.

  • Matrix Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed.[1] Ensure high contact pressure to visualize the weak C-S bands.[1]

    • KBr Pellet: Preferred for resolution.[1] Mix 2 mg sample with 200 mg dry KBr.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to resolve the isopropyl doublet.

  • Validation Check:

    • Does the spectrum show a strong peak at ~1660 cm⁻¹? (Yes = Thiazolone) [2]

    • Is the region >3300 cm⁻¹ relatively clear of sharp peaks? (Yes = High Purity)

References

  • MDPI. (2020).[1] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Discusses the characteristic C=O shift in heterocyclic thiones/ones.

  • NIST Chemistry WebBook. (2025).[1] Isopropyl Alcohol IR Spectrum. Provides the standard reference for the isopropyl gem-dimethyl doublet (1380/1360 cm⁻¹).[1]

  • ResearchGate. (2021).[1] Derivatives from Thiazole Derivative. Analysis of 2-hydroxy vs 2-aminothiazole spectral shifts.

  • PubChem. (2025).[1][3] 4-Isopropyl-1,3-thiazolidine-2-thione. Structural and physical property data for isopropyl-substituted thiazole rings.

Sources

Comparative Guide: Purity Validation of 4-Isopropyl-2(3H)-thiazolone via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Purity Paradox" of Thiazolones Validating the purity of 4-isopropyl-2(3H)-thiazolone presents a unique analytical challenge. While the molecule is small (MW ~143 Da) and semi-volatile, making it a candidate for Gas Chromatography (GC), its cyclic thio-amide structure introduces significant thermal lability and tautomeric complexity.

This guide serves as a technical directive for analytical scientists. We objectively compare GC-MS against HPLC-UV and NMR, demonstrating that while HPLC is standard for assay, GC-MS (specifically with derivatization) is the superior tool for impurity profiling of volatile synthesis byproducts and starting materials that HPLC-UV frequently misses.

Part 1: The Scientific Context (The Molecule)

The Tautomeric Challenge

The core difficulty in analyzing 4-isopropyl-2(3H)-thiazolone lies in its lactam-lactim tautomerism .

  • Form A (Lactam, 3H): The dominant form in solid state and neutral solution. Contains a polar -NH group, leading to hydrogen bonding, high boiling points, and peak tailing on non-polar GC columns.

  • Form B (Lactim, -OH): The aromatic "hydroxy-thiazole" form. More volatile but less stable.

Direct Injection Risk: Injecting the underivatized lactam into a hot GC inlet (


) often catalyzes oxidation to disulfides or thermal degradation, yielding false impurity profiles.
Diagram 1: Tautomerism & Analytical Strategy

The following diagram illustrates the chemical equilibrium and the derivatization strategy required to "lock" the molecule for accurate GC-MS quantification.

Tautomerism Lactam Lactam Form (3H) (Polar, Tailing Peaks) Lactim Lactim Form (-OH) (Transient) Lactam->Lactim Equilibrium Oxidation Oxidative Dimerization (Disulfides - Artifacts) Lactam->Oxidation Hot Inlet (Direct Inj) Deriv TMS-Derivative (Volatile, Stable, Symmetric Peak) Lactim->Deriv + BSTFA (Silylation)

Figure 1: Chemical equilibrium of 4-isopropyl-2(3H)-thiazolone. Direct injection risks oxidation; silylation locks the structure for GC-MS.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

To objectively validate purity, one must detect impurities


. The table below contrasts the performance of GC-MS against the primary alternatives.
Table 1: Performance Matrix
FeatureGC-MS (Derivatized) HPLC-UV (Reverse Phase) 1H-NMR
Primary Utility Impurity Profiling (Volatiles) Potency Assay (Main Peak)Structural Confirmation
Sensitivity (LOD) High (ppb range in SIM mode)Moderate (ppm range)Low (>0.5% impurity req.)
Specificity Excellent: Mass spectral fingerprint identifies unknowns.Poor: Relies on Retention Time; co-elution is common.High: But signals overlap in complex mixtures.
Thermal Stability Risk: Requires derivatization to prevent degradation.[1]Safe: Ambient temp analysis preserves labile species.Safe: Non-destructive.
Blind Spots Non-volatile salts/polymers.Volatile solvents & non-chromophoric precursors.Trace impurities lost in baseline noise.

Verdict: Use HPLC-UV for the main assay (purity %). Use GC-MS to validate that purity by proving the absence of volatile organic impurities (VOIs) and starting materials (e.g., alpha-halo ketones) that HPLC often misses due to lack of UV absorbance.

Part 3: Deep Dive – The GC-MS Validation Protocol

This protocol uses Silylation to ensure the analyte is volatile and thermally stable, preventing the "ghost peaks" caused by inlet degradation.

Reagents & Standards
  • Analyte: 4-isopropyl-2(3H)-thiazolone (>99% Ref Std).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Acetonitrile (Must be water-free).

  • Internal Standard: Naphthalene-d8 (inert and stable).

Sample Preparation (The "Locking" Step)
  • Weigh 10 mg of sample into a 2 mL GC vial.

  • Add 1.0 mL of Anhydrous Pyridine.

  • Add 100 µL of BSTFA (with 1% TMCS).

  • Incubate: Cap and heat at

    
     for 30 minutes. Why? This forces the equilibrium to the O-TMS ether form, preventing H-bonding.
    
  • Cool to room temperature and inject immediately.

Instrumental Parameters (Agilent 7890/5977 equiv)
ParameterSettingRationale
Inlet Split (20:1) @

Split ratio prevents column overload; silylated derivative is stable at this temp.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed 5% phenyl phase provides selectivity for aromatic heterocycles.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program

(1 min)


/min


(3 min)
Fast ramp minimizes thermal stress; high final temp elutes dimers.
MS Source EI (70 eV),

Standard ionization for NIST library matching.
Acquisition Scan (35-450 amu)Full spectral data required for impurity identification.
Diagram 2: The Analytical Workflow

Workflow cluster_detect Detection & Logic Start Crude Sample 4-isopropyl-2(3H)-thiazolone Prep Derivatization (BSTFA, 60°C, 30 min) Start->Prep GC GC Separation (Rxi-5Sil MS Column) Prep->GC MS MS Detection (EI) GC->MS Lib NIST Library Match MS->Lib Identify Impurities Result Purity Validation Report Lib->Result

Figure 2: Step-by-step workflow for GC-MS purity profiling.

Part 4: Validation Framework & Expected Results

To declare the method "Valid" for purity assessment, the following criteria must be met (based on ICH Q2 guidelines).

Specificity (The Critical Test)
  • Requirement: The TMS-thiazolone peak must be spectrally pure (Peak Purity > 950).

  • Interference Check: Inject a blank (Pyridine + BSTFA). Ensure no siloxane bleed peaks co-elute with the analyte.

  • Impurity ID: Common synthesis impurities like 3-methyl-2-butanone (starting material) or isopropyl-dithiazole (oxidative dimer) must be resolved (

    
    ).
    
Linearity & Range
  • Range: 0.05% to 120% of target concentration.

  • Acceptance:

    
    .
    
  • Note: For purity, we often use "Area %" normalization, but for toxic impurities, an external standard curve is mandatory.

Robustness (Thermal Stability Check)
  • Experiment: Inject the standard at Inlet Temps of

    
    , 
    
    
    
    , and
    
    
    .
  • Pass Criteria: The Area counts of the main peak should not deviate by

    
    . If area drops at 
    
    
    
    , the molecule is degrading—stick to lower inlet temps or use On-Column injection.

References

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis: Volatile mutagenic impurities. Retrieved from

  • BenchChem. (2025).[2] GC-MS vs. HPLC: A Comparative Guide for Purity Analysis. Retrieved from

  • National Institutes of Health (NIH). (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds. Retrieved from

  • Restek Corporation. (2025). Stabilwax-MS Columns: Analysis of Polar Compounds. Retrieved from

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2(3H)-Thiazolone, 4-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2(3H)-Thiazolone, 4-(1-methylethyl)-. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Characterization: The Principle of Prudent Practice

In the absence of specific toxicological and physical hazard data, the foundational principle is to handle 2(3H)-Thiazolone, 4-(1-methylethyl)- as a hazardous chemical. Thiazole derivatives can be flammable and toxic, while isothiazolones are known to be potent skin sensitizers and are often harmful to aquatic life.[1][3] This necessitates a comprehensive approach to waste management, assuming the highest reasonable level of risk.

The primary causality for these stringent procedures is the potential for unknown reactivity, toxicity, and environmental impact. Improper disposal could lead to personnel exposure, dangerous chemical reactions in aggregated waste streams, or long-term environmental contamination.[4][5]

Table 1: Assumed Hazard Profile and Precautionary Measures

Hazard Category Assumed Classification & Rationale Precautionary Statements & Disposal Implications
Physical Hazards Flammable Liquid (Assumed) .[1][6][7] Many thiazole compounds are flammable. Keep waste containers away from heat, sparks, open flames, and other ignition sources.[1][6][8] Use non-sparking tools when handling waste.[9][10] Store in a designated flammable materials cabinet if possible.
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) .[1][11] Potential for harm if swallowed, inhaled, or in contact with skin. Skin/Eye Irritation/Corrosion .[3][8] May cause skin irritation or serious eye damage.[8][12] Skin Sensitizer .[3][11] May cause an allergic skin reaction. Always wear appropriate Personal Protective Equipment (PPE).[2] Handle in a well-ventilated area or chemical fume hood.[2][8] Waste must be placed in sealed, clearly labeled containers to prevent exposure.[13]

| Environmental Hazards | Harmful to Aquatic Life .[1][3] Isothiazolone compounds can be very toxic to aquatic organisms.[3] | Do not dispose of down the drain or in regular trash .[1] All waste, including dilute solutions and rinsate, must be collected as hazardous waste to prevent release into the environment.[5][14] |

Required Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, all personnel must be equipped with the following standard laboratory PPE.[15] This is a non-negotiable baseline for minimizing exposure risk.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[2]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[2][16]

  • Laboratory Coat: A properly fitted lab coat must be worn and kept fastened.[2]

  • Respiratory Protection: All handling of the compound and its waste should occur in a certified chemical fume hood to minimize inhalation risk.[2][8]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and regulatory compliance. The primary objective is to safely isolate the hazardous waste in properly labeled, segregated containers for collection by trained EHS personnel or a licensed contractor.

Step 1: Waste Segregation

This is the most critical step to prevent dangerous chemical reactions.[15] Never mix incompatible waste streams .[13][17]

  • Solid Waste: Collect all solid waste, including residual powder, contaminated weigh boats, pipette tips, and wipes, in a dedicated hazardous waste container clearly labeled "Solid Waste."[2][17]

  • Liquid Waste (Non-Halogenated Solvents): If the compound is dissolved in non-halogenated organic solvents (e.g., ethanol, acetone, xylene), collect it in a separate container labeled for "Non-Halogenated Solvent Waste."[15][18]

  • Liquid Waste (Halogenated Solvents): If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), use a dedicated container for "Halogenated Solvent Waste."[15]

  • Aqueous Waste: Collect solutions of the compound in water in a container labeled "Aqueous Waste." Do not mix with solvent waste.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.[2]

Step 2: Proper Containerization

The integrity of the waste container is essential to prevent leaks and spills.[4]

  • Compatibility: Use containers compatible with the waste type. High-density polyethylene (HDPE) or glass containers are generally suitable.[13][15] Avoid metal containers for potentially corrosive materials.[15]

  • Condition: Ensure containers are in good condition, free of cracks or damage, and have a secure, leak-proof screw cap.[4][15]

  • Fill Level: Do not fill containers beyond 75-80% capacity to allow for vapor expansion and prevent spills.[14][15]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[14][15] A funnel left in the opening is not considered a closed container.[14]

Step 3: Comprehensive Labeling

Proper labeling is a regulatory requirement and is critical for safe handling by all personnel.[17] Every waste container must have a hazardous waste label that includes:

  • The words "Hazardous Waste" [2]

  • Full Chemical Name(s): List "2(3H)-Thiazolone, 4-(1-methylethyl)-" and any solvents present with their approximate concentrations.

  • Associated Hazards: Clearly indicate the potential hazards (e.g., "Flammable," "Toxic," "Environmental Hazard").[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated SAA pending pickup.[18]

  • Location: The SAA must be at or near the point of generation.

  • Secondary Containment: All containers stored on the floor must be placed in a secondary containment bin or tray capable of holding the contents of the largest container.[1][15]

  • Segregation: Store containers of incompatible waste types (e.g., acids and bases) in separate secondary containment.[17]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 90 days), contact your EHS office or designated chemical safety officer to schedule a pickup.[1][15]

  • Documentation: Provide a complete and accurate description of the waste to the disposal personnel.[1]

  • Final Disposal: The ultimate disposal will be carried out by a licensed hazardous waste contractor at an approved treatment, storage, and disposal facility (TSDF).[2][8]

Emergency Procedures: Minor Spill Management

Immediate and correct response to a spill is vital to mitigate risks.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Control Ignition Sources: If flammability is a concern, extinguish all nearby flames and turn off spark-producing equipment.[1][6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For a small liquid spill, contain it using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[1] Do not use combustible materials like paper towels for the initial absorption.[1]

  • Collection: Carefully collect all contaminated absorbent material using non-sparking tools and place it into a sealable, puncture-resistant bag or container.[1][6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1][2] All cleaning materials (wipes, gloves) must be collected as hazardous waste.[1]

  • Label and Dispose: Seal and label the container with all cleanup materials as hazardous waste and manage it according to the protocol in Section 3.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for segregating and containerizing waste generated from work with 2(3H)-Thiazolone, 4-(1-methylethyl)-.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_containers Waste Collection & Containerization start Waste containing 2(3H)-Thiazolone, 4-(1-methylethyl)- is_sharp Contaminated Sharps? start->is_sharp is_solid Solid Material? is_sharp->is_solid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_container Empty Container? is_solid->is_container No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_liquid Liquid Solution? is_container->is_liquid No rinse_container Triple Rinse with Solvent, Collect Rinsate as Liquid Hazardous Waste is_container->rinse_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes store_saa Store Sealed Container in Secondary Containment within SAA sharps_container->store_saa solid_container->store_saa rinse_container->store_saa liquid_container->store_saa

Caption: Disposal decision workflow for 2(3H)-Thiazolone, 4-(1-methylethyl)-.

References

  • Chemical Waste Management SOP . (2019). Texas Tech University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . (2025). University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines . (2003). University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. [Link]

  • PubChem Compound Summary for CID 18331372, Thiazolone . National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Safety Data Sheet - Isopropyl Alcohol . (2015). [Link]

  • Material Safety Data Sheet - Chemical Treatment CL215 . (2012). [Link]

  • Safety Data Sheet - 2-methyl-2H-isothiazol-3-one . (2020). CPAChem. [Link]

  • Chemical Properties of Thiazole, 2-methyl-4-(1-methylethyl)- (CAS 32272-52-9) . Cheméo. [Link]

  • EPA Subpart P Regulations . PharmWaste Technologies, Inc. [Link]

  • Fate of microbicidal 3-isothiazolone compounds in the environment: products of degradation . (1975). Journal of Agricultural and Food Chemistry. [Link]

  • Environmental Fate of Isothiazolone Biocides . (2025). ResearchGate. [Link]

  • CIR Expert Panel Meeting June 8-9, 2020 . (2020). Cosmetic Ingredient Review. [Link]

  • PubChem Compound Summary for CID 120267 . National Center for Biotechnology Information. [Link]

  • Federal Register / Vol. 86, No. 188 . (2021). GovInfo. [Link]

  • 2-Methyl-4-(1-methylethyl)thiazole (CAS 32272-52-9) . Scent.vn. [Link]

  • Thiazole, 2-methyl-4-(1-methylethyl)- . NIST WebBook. [Link]

  • Substance Information - 2-methyl-2H-isothiazol-3-one hydrochloride . (2025). European Chemicals Agency (ECHA). [Link]

  • EPA Hazardous Waste Codes . [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes . (2023). eCFR. [Link]

Sources

Navigating the Safe Handling of 2(3H)-Thiazolone, 4-(1-methylethyl)-: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 2(3H)-Thiazolone, 4-(1-methylethyl)-, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we can foster a culture of proactive safety and ensure the well-being of all laboratory personnel.

While specific hazard information for 2(3H)-Thiazolone, 4-(1-methylethyl)- is not extensively detailed in the provided search results, the safety protocols for handling similar thiazole derivatives offer a strong foundation for establishing best practices. Thiazole-containing compounds can present a range of hazards, including skin and eye irritation, and potential for sensitization. Therefore, a cautious and comprehensive approach to PPE is essential.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific laboratory procedure being performed. The fundamental principle is to create multiple barriers between the researcher and the chemical, thereby minimizing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

A risk-based assessment is the cornerstone of this process. Consider the physical state of the compound (solid or liquid), the quantity being handled, and the nature of the procedure (e.g., weighing, dissolution, transfer).

Essential Personal Protective Equipment: A Detailed Breakdown

The following table outlines the recommended PPE for handling 2(3H)-Thiazolone, 4-(1-methylethyl)-, categorized by the level of protection required for different laboratory tasks.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.

Procedural Guidance: From Donning to Disposal

The efficacy of PPE is as much about its correct use as it is about its selection. Follow this step-by-step guide for donning, doffing, and disposing of your protective gear.

Donning PPE: A Deliberate Sequence

Caption: Sequential process for correctly donning Personal Protective Equipment.

  • Lab Coat: Ensure your lab coat is fully buttoned to provide maximum coverage of your personal clothing.

  • Respirator (if required): If the risk assessment indicates a need for respiratory protection (e.g., handling fine powders), perform a fit check to ensure a proper seal.

  • Safety Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If a face shield is required, it should be worn over the goggles.

  • Gloves: Don gloves last. Ensure they are the correct size and inspect for any tears or defects before use. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.

Doffing PPE: Minimizing Contamination

The process of removing PPE is critical to prevent self-contamination.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.